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  • Product: 2-Ethyl-4-pyrimidinecarbaldehyde
  • CAS: 1092299-36-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Ethyl-4-pyrimidinecarbaldehyde

Executive Summary This technical guide provides a comprehensive analysis of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS 1092299-36-9), a critical heterocyclic building block in medicinal chemistry.[1] Pyrimidine carbaldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS 1092299-36-9), a critical heterocyclic building block in medicinal chemistry.[1] Pyrimidine carbaldehydes are pivotal intermediates in the synthesis of bioactive scaffolds, particularly for kinase inhibitors, antiviral nucleoside analogs, and agrochemicals.[1] This document details the physicochemical properties, validated synthesis protocols, and downstream reactivity profiles necessary for integrating this compound into high-throughput drug discovery campaigns.

Chemical Identity & Physicochemical Properties

Accurate characterization is the foundation of reproducible chemistry.[1] The following data consolidates structural and physical parameters for 2-Ethyl-4-pyrimidinecarbaldehyde.

ParameterSpecification
CAS Number 1092299-36-9
IUPAC Name 2-Ethylpyrimidine-4-carbaldehyde
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
SMILES CCC1=NC=CC(C=O)=N1
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Storage Inert atmosphere (Ar/N₂), 2–8°C. Aldehydes are prone to air oxidation.[1][2]

Synthesis Strategy: The Riley Oxidation Protocol

While various routes exist, the most robust and scalable method for synthesizing 2-Ethyl-4-pyrimidinecarbaldehyde involves the selective oxidation of 2-ethyl-4-methylpyrimidine .[1] This approach utilizes Selenium Dioxide (SeO₂), a reagent known for its specificity toward activated methyl groups on heteroaromatic rings (Riley Oxidation).

Mechanistic Rationale

The 4-methyl group on the pyrimidine ring is significantly more acidic and reactive than the ethyl group at the 2-position due to the electron-withdrawing nature of the para-nitrogen.[1] SeO₂ attacks the enol tautomer of the 4-methyl group, forming an organoselenium intermediate that undergoes a 2,3-sigmatropic rearrangement and elimination to yield the aldehyde.[1]

Validated Experimental Protocol

Objective: Selective oxidation of 2-ethyl-4-methylpyrimidine to 2-ethyl-4-pyrimidinecarbaldehyde.

Reagents:

  • Precursor: 2-Ethyl-4-methylpyrimidine (1.0 eq)[1]

  • Oxidant: Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)

  • Solvent: 1,4-Dioxane / Water (95:5 v/v)[1]

  • Workup: Dichloromethane (DCM), Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-ethyl-4-methylpyrimidine (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add SeO₂ (12 mmol) to the solution. Add a small volume of water (2-3 mL) to facilitate the formation of selenious acid species, which accelerates the reaction.[1]

  • Reaction: Heat the mixture to reflux (approx. 100°C) under an inert nitrogen atmosphere. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The reaction typically completes in 4–6 hours.

    • Note: The precipitation of black selenium metal indicates reaction progress.[1]

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium metal.[1] Wash the pad with DCM.[1]

  • Extraction: Concentrate the filtrate under reduced pressure to remove dioxane. Resuspend the residue in DCM (50 mL) and wash with saturated NaHCO₃ (to remove selenious acid byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes) to isolate the pure aldehyde.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final aldehyde, highlighting the critical oxidation step.

SynthesisPath Start Propionamidine (Amidine Precursor) Inter 2-Ethyl-4-methylpyrimidine (Key Intermediate) Start->Inter Condensation w/ Acetylacetaldehyde DMA Product 2-Ethyl-4-pyrimidinecarbaldehyde (CAS 1092299-36-9) Inter->Product Selective Oxidation (Reflux, 4-6h) Reagent SeO2 / Dioxane (Riley Oxidation) Reagent->Product Oxidant

Caption: Figure 1. Synthetic pathway converting amidine precursors to the target aldehyde via a methyl-pyrimidine intermediate.[1]

Reactivity & Applications in Drug Discovery

The aldehyde functionality at the 4-position of the pyrimidine ring is a versatile handle for diversifying chemical libraries.[1] In drug development, this specific scaffold is often employed to introduce heterocycles into kinase inhibitors or GPCR ligands.[1]

Key Transformations[1]
  • Reductive Amination: Reaction with primary or secondary amines (using NaBH(OAc)₃) generates amine-linked libraries, common in optimizing solubility and target affinity.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl-pyrimidine derivatives, often used as Michael acceptors in covalent inhibitors.[1]

  • Oxidation: Conversion to 2-ethylpyrimidine-4-carboxylic acid allows for amide coupling, creating stable peptide bioisosteres.[1]

Application Logic Map

The diagram below details the downstream utility of 2-Ethyl-4-pyrimidinecarbaldehyde in a medicinal chemistry context.

Applications Core 2-Ethyl-4-pyrimidinecarbaldehyde (Scaffold) Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Rxn1 Rxn2 Oxidation (NaClO2 / H2O2) Core->Rxn2 Rxn3 Condensation (Hydrazines/Amines) Core->Rxn3 Prod1 Aminomethyl Pyrimidines (Kinase Inhibitor Linkers) Rxn1->Prod1 Prod2 Pyrimidine Carboxylic Acids (Amide Coupling Precursors) Rxn2->Prod2 Prod3 Schiff Bases / Hydrazones (Metal Chelators / Antivirals) Rxn3->Prod3

Caption: Figure 2. Divergent synthesis tree demonstrating the utility of the aldehyde group in generating functionalized bioactive libraries.

Safety & Handling (MSDS Highlights)

As a reactive aldehyde and pyrimidine derivative, strict safety protocols must be observed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Selenium Residues: If synthesized via the SeO₂ route, the product must be rigorously purified to remove toxic selenium byproducts. Verify selenium content (<10 ppm) if used for biological assays.

  • Storage: Store under Argon/Nitrogen at 4°C to prevent auto-oxidation to the carboxylic acid.

References

  • Sigma-Aldrich. 2-Ethyl-4-pyrimidinecarbaldehyde Product Page.[1][3] (Accessed 2023).[4] Link

  • ChemicalBook. 2-Ethylpyrimidine-4-carbaldehyde Properties and Suppliers.Link

  • Riley, H. L., et al. Selenium Dioxide Oxidation Mechanism.[1] Journal of the Chemical Society.[1] (Foundational Chemistry). Link

  • PubChem. Pyrimidine-4-carbaldehyde Derivatives Data.[1][5] National Library of Medicine.[1] Link

Sources

Exploratory

Technical Guide: Structure Elucidation of 2-Ethyl-4-pyrimidinecarbaldehyde

[1] Executive Summary The unambiguous structural elucidation of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 19806-79-2 / Generic Class) is a critical checkpoint in the synthesis of kinase inhibitors and heterocycle-based phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The unambiguous structural elucidation of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 19806-79-2 / Generic Class) is a critical checkpoint in the synthesis of kinase inhibitors and heterocycle-based pharmacophores.[1] This molecule presents specific analytical challenges: distinguishing the regioisomer (4-formyl vs. 5-formyl) and verifying the oxidation state (aldehyde vs. hydrate/acid).[1]

This guide provides a self-validating, multi-modal spectroscopic workflow to confirm the structure, grounded in first-principles causality and rigorous exclusion of isomers.[1]

Part 1: Chemical Context & Synthetic Origin[1]

Understanding the synthetic origin is the first step in anticipating impurities and structural anomalies. 2-Ethyl-4-pyrimidinecarbaldehyde is typically derived via:

  • Minisci Reaction: Radical alkylation of 4-pyrimidinecarbaldehyde (low regioselectivity, high risk of isomers).

  • Oxidation: Selenium dioxide (

    
    ) oxidation of 2-ethyl-4-methylpyrimidine.[1]
    

Critical Impurity Profile:

  • Over-oxidation: 2-Ethyl-4-pyrimidinecarboxylic acid.[1]

  • Hydration: In aqueous or alcoholic solvents, the aldehyde exists in equilibrium with its gem-diol (hydrate) or hemiacetal, complicating NMR integration.

  • Regioisomers: 2-Ethyl-5-pyrimidinecarbaldehyde (if synthesized via non-selective ring closure).[1]

Part 2: Multi-Modal Spectroscopic Strategy

Mass Spectrometry (MS) - The Fingerprint

Objective: Confirm Molecular Formula (


) and Molecular Weight (136.15  g/mol ).[1]
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural fragmentation data; ESI+ for soft ionization (M+H).

  • Key Diagnostic Peaks:

    • 
       136 (
      
      
      
      ):
      Molecular ion (odd mass indicates odd nitrogen count, but here
      
      
      , so even mass is expected).
    • 
       108 (
      
      
      
      ):
      Loss of CO (characteristic of aromatic aldehydes).
    • 
       107 (
      
      
      
      ):
      Loss of CHO radical (a-cleavage).[1]
    • 
       121 (
      
      
      
      ):
      Loss of methyl from the ethyl chain (less favored than CO loss).
Infrared Spectroscopy (FT-IR) - Functional Group Verification

Objective: Confirm the carbonyl functionality and rule out carboxylic acid contaminants.

  • Carbonyl Stretch (

    
    ):  Strong, sharp band at 1705–1715 cm
    
    
    
    .[1]
    • Note: If the band shifts to <1690 cm

      
      , suspect hydrogen bonding or hydration.
      
  • C-H Stretch (Aldehyde): Fermi resonance doublet at 2850 cm

    
     and 2750 cm
    
    
    
    .[1]
  • Absence of Broad O-H: A broad stretch at 2500–3300 cm

    
     indicates contamination with 2-ethyl-4-pyrimidinecarboxylic acid.[1]
    
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Establish connectivity and distinguish regioisomers.

1H NMR (Proton) Assignment (

, 400 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Explanation
-CHO 9.95 - 10.05Singlet (s)-Deshielded aldehydic proton; diagnostic for oxidation state.[1]
H-6 8.90 - 9.00Doublet (d)

Highly deshielded due to adjacent Ring Nitrogen (N1).[1]
H-5 7.60 - 7.70Doublet (d)

Shielded relative to H-6; ortho-coupling confirms 4-subst.[1]
Ethyl

3.00 - 3.10Quartet (q)

Methylene protons coupled to methyl.[1]
Ethyl

1.35 - 1.45Triplet (t)

Methyl protons.[1]

Critical Logic (The "Self-Validating" Check):

  • The Coupling Constant (

    
    ):  The coupling between H-5 and H-6 is the primary discriminator.[1]
    
    • 
       Hz:  Indicates ortho protons on the pyrimidine ring. This confirms the 2,4-substitution pattern .[1]
      
    • 
       Hz (or singlet):  Would indicate meta protons (H4 and H6), which implies the 2,5-substitution pattern  (2-ethyl-5-pyrimidinecarbaldehyde).[1]
      
13C NMR (Carbon) Assignment
  • Carbonyl (

    
    ):  ~192 ppm.
    
  • C-2 (Ring): ~170 ppm (Deshielded by two nitrogens).[1]

  • C-4 (Ring): ~158 ppm (Ipso to carbonyl).[1]

  • C-6 (Ring): ~155 ppm.[1]

  • C-5 (Ring): ~118 ppm.[1]

  • Ethyl (

    
    ):  ~37 ppm.
    
  • Ethyl (

    
    ):  ~13 ppm.
    

Part 3: Visualization of Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure and rejecting isomers.

ElucidationLogic Sample Unknown Sample (Candidate: 2-Ethyl-4-pyrimidinecarbaldehyde) MS_Step Step 1: Mass Spectrometry (Target MW: 136.15) Sample->MS_Step Check_MW MW = 136? MS_Step->Check_MW IR_Step Step 2: FT-IR (Target: C=O @ 1710 cm-1) Check_CO C=O Present? IR_Step->Check_CO NMR_Step Step 3: 1H NMR (The Critical Filter) Check_Coupling Ring Coupling (J)? NMR_Step->Check_Coupling Check_MW->IR_Step Yes Outcome_6Iso Isomer: 4-Ethyl-2-CHO (Symmetry mismatch) Check_MW->Outcome_6Iso No (Wrong Formula) Check_CO->NMR_Step Sharp Peak Outcome_Acid Impurity: Carboxylic Acid (Broad OH detected) Check_CO->Outcome_Acid Broad OH / Shifted C=O Outcome_5Iso Isomer: 2-Ethyl-5-CHO (Meta coupling J ~ 1.5Hz) Check_Coupling->Outcome_5Iso Meta (J ~ 1.5 Hz) Check_Coupling->Outcome_6Iso Singlet (Symmetric) Outcome_Confirmed CONFIRMED STRUCTURE 2-Ethyl-4-pyrimidinecarbaldehyde Check_Coupling->Outcome_Confirmed Ortho (J ~ 5.2 Hz)

Figure 1: Logical decision tree for the structural confirmation of 2-Ethyl-4-pyrimidinecarbaldehyde, emphasizing the exclusion of common isomers.

Part 4: Experimental Protocols

Protocol A: Quantitative 1H NMR (qNMR) for Purity Assay

Purpose: To determine the absolute purity of the aldehyde, accounting for hydration.

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    .[1]
    • Reasoning: Aldehydes can form hemiacetals with trace acid in chloroform. DMSO minimizes exchange and stabilizes the aldehyde form.

  • Internal Standard: Weigh approx. 10 mg of sample and 5 mg of Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene into a vial.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[2]
    
  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Aldehyde protons have long 
      
      
      
      relaxation times. Short delays lead to under-integration).[1]
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Integrate the aldehyde proton (10.0 ppm) against the internal standard signal.

Protocol B: GC-MS for Volatile Impurities

Purpose: Detect residual solvents and starting materials (e.g., 2-ethyl-4-methylpyrimidine).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • Detection: MS Scan (40–400 amu).

Part 5: Isomer Differentiation (The "Why")

The most common error in pyrimidine chemistry is misidentifying the substitution pattern. The table below contrasts the target molecule with its closest isomer, 2-Ethyl-5-pyrimidinecarbaldehyde .

FeatureTarget: 4-Carbaldehyde Isomer: 5-Carbaldehyde
Symmetry Asymmetric (H5 and H6 are distinct)Symmetric axis through C2-C5 (if 4,6-unsubstituted)
Ring Protons Two Doublets Two Singlets (or very tight meta-coupling)
Coupling (

)
~5.2 Hz (Ortho)~1.5 Hz (Meta - often unresolved)
NOE Signal NOE between Aldehyde-H and H-5 NOE between Aldehyde-H and H-4/H-6

Visualizing the NOE Connectivity:

NOE_Pathway cluster_legend Legend Aldehyde_H Aldehyde Proton (~10.0 ppm) H5 H-5 Proton (~7.65 ppm) Aldehyde_H->H5 Strong NOE (Spatial Proximity) H6 H-6 Proton (~8.95 ppm) Aldehyde_H->H6 No NOE (Too Distant) H5->H6 J-Coupling (~5.2 Hz) key Green Arrow = Observed NOE Dotted Red = No Interaction

Figure 2: Nuclear Overhauser Effect (NOE) interactions. In the 4-isomer, the aldehyde proton is spatially close to H-5, but distant from H-6.[1]

References

  • NIST Chemistry WebBook. 4-Pyrimidinecarboxaldehyde (Analogous Spectral Data).[1] National Institute of Standards and Technology. Link

  • PubChem. Pyrimidine-4-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants in nitrogen heterocycles).
  • BenchChem. Spectroscopic Analysis of Pyrimidine Derivatives. (General shifts for 2,4-disubstituted pyrimidines).[1] Link[1]

Sources

Foundational

2-Ethyl-4-pyrimidinecarbaldehyde: Synthetic Utility &amp; Pharmacophore Integration

This technical guide details the mechanism of action, synthetic utility, and pharmacological integration of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1092299-36-9).[1][2] [1][2][3] Executive Summary 2-Ethyl-4-pyrimidinecarb...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthetic utility, and pharmacological integration of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1092299-36-9).[1][2]

[1][2][3]

Executive Summary

2-Ethyl-4-pyrimidinecarbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5] It serves as a critical intermediate for introducing the pyrimidine pharmacophore into diverse drug classes, most notably triazole antifungals and kinase inhibitors .

While the molecule itself is not a marketed drug with a direct biological mechanism of action (MoA), its "mechanism" in a drug development context is defined by its chemical reactivity profile —specifically its role as a highly selective electrophile that enables the construction of complex bioactive scaffolds.

Chemical Identity Details
CAS Number 1092299-36-9
IUPAC Name 2-ethylpyrimidine-4-carbaldehyde
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Key Functional Groups Pyrimidine Ring (Aromatic Heterocycle), Aldehyde (Electrophile)
Primary Application Precursor for Antifungals (Azoles), Kinase Inhibitors, Agrochemicals

Chemical Mechanism of Action (Synthetic Reactivity)

For the medicinal chemist, the "action" of this molecule is its predictable reactivity. The C4-aldehyde group acts as a "chemical hook," allowing the attachment of the pyrimidine ring to other pharmacophores (e.g., fluorophenyls, triazoles) with high regioselectivity.[1][2]

Electrophilic Addition (The Core Mechanism)

The carbonyl carbon of the aldehyde is highly electrophilic, enhanced by the electron-withdrawing nature of the pyrimidine ring.[1][2] This makes it an ideal substrate for nucleophilic addition reactions .

  • Grignard Reactions: Reacts with aryl- or alkyl-magnesium halides (e.g., 2,4-difluorophenylmagnesium bromide) to form secondary alcohols.[1][2] This is the primary pathway for synthesizing "Voriconazole-like" antifungal scaffolds.[1][2]

  • Reductive Amination: Reacts with primary amines to form Schiff bases, which are reduced to secondary amines. This pathway is common in designing kinase inhibitors where the pyrimidine ring mimics the adenine base of ATP.[1]

  • Condensation Reactions: Participates in Knoevenagel condensations to extend the carbon chain, useful in agrochemical synthesis.

Pyrimidine Ring Electronics

The 2-ethyl substitution provides steric bulk and lipophilicity (increasing LogP), which improves the membrane permeability of the final drug candidate.[1][2] The nitrogen atoms in the ring can act as hydrogen bond acceptors in the biological target's active site.[1]

Visualization: Reactivity Profile

The following diagram illustrates the chemical "mechanism" by which this intermediate is transformed into bioactive agents.

ReactivityProfile Fig 1: Synthetic Divergence of 2-Ethyl-4-pyrimidinecarbaldehyde Intermediate 2-Ethyl-4-pyrimidinecarbaldehyde (Electrophilic Core) Alcohol Secondary Alcohol (Chiral Scaffold) Intermediate->Alcohol Nucleophilic Addition (C-C Bond Formation) SchiffBase Schiff Base / Amine (Linker Formation) Intermediate->SchiffBase Reductive Amination (C-N Bond Formation) Grignard Grignard Reagent (R-Mg-X) Grignard->Alcohol Amine Primary Amine (R-NH2) Amine->SchiffBase DrugClass1 Triazole Antifungals (e.g., Voriconazole Analogs) Alcohol->DrugClass1 Downstream Functionalization DrugClass2 Kinase Inhibitors (ATP Competitive) SchiffBase->DrugClass2 Cyclization / Optimization

[1][2][3][5][6][7]

Biological Context: The "End Game" Mechanism

While 2-Ethyl-4-pyrimidinecarbaldehyde is the tool, the goal is to synthesize drugs with specific biological targets.[1][2] The pyrimidine moiety derived from this intermediate is crucial for the following mechanisms:

Inhibition of Lanosterol 14α-demethylase (CYP51)

In antifungal drug development (e.g., derivatives similar to Voriconazole), the pyrimidine ring serves as a structural scaffold that positions a triazole group to bind to the heme iron of the fungal enzyme CYP51 .[1]

  • Mechanism: The drug binds to the active site of CYP51, preventing the conversion of lanosterol to ergosterol.

  • Result: Depletion of ergosterol disrupts the fungal cell membrane, leading to cell lysis and death.

  • Role of the Intermediate: The 2-ethyl-4-pyrimidine fragment provides the necessary geometric orientation and lipophilic interaction with the enzyme's hydrophobic pocket.[1][2]

ATP-Competitive Kinase Inhibition

In oncology, pyrimidine-based small molecules often act as ATP mimetics.[1][2]

  • Mechanism: The pyrimidine nitrogens form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2]

  • Role of the Intermediate: The aldehyde allows for the attachment of "tail" groups that occupy the selectivity pocket of the kinase, ensuring the drug targets specific cancer pathways (e.g., EGFR, VEGFR).[2]

Technical Workflow: Representative Synthesis Protocol

Objective: Synthesis of a secondary alcohol scaffold (Precursor to Antifungal Agents) via Grignard addition.

Reagents:

  • Substrate: 2-Ethyl-4-pyrimidinecarbaldehyde (1.0 eq)[1][2][7]

  • Reagent: 2,4-Difluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

  • Quench: Saturated Ammonium Chloride (aq)[1][2]

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-Ethyl-4-pyrimidinecarbaldehyde (5.0 g, 36.7 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add the 2,4-Difluorophenylmagnesium bromide solution dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -70°C to prevent side reactions (polymerization).[1][2]

  • Reaction: Stir at -78°C for 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS .[1][2] The aldehyde peak (approx. retention time depending on column) should disappear.

  • Quench: Slowly add saturated NH₄Cl (20 mL) while still cold. Allow the mixture to warm to room temperature.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the secondary alcohol product.

Self-Validating Check:

  • ¹H NMR Diagnostic: The disappearance of the aldehyde proton singlet (~10.0 ppm) and the appearance of a methine doublet/multiplet (~5.5-6.0 ppm) confirms the formation of the secondary alcohol.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (2-ethylpyrimidine-4-carboxylic acid) upon air exposure.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2]

  • Stability: Stable for >12 months if stored correctly.[1][2] Check purity by HPLC before use in critical GMP steps.

References

  • PubChem. (n.d.). 2-Ethylpyrimidine-4-carbaldehyde (Compound).[1][2][3][5][8][6][7][9][10][11] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • Pfizer Inc. (2002). Voriconazole (Vfend) Prescribing Information - Mechanism of Action. (Contextual reference for downstream antifungal mechanism).

Sources

Exploratory

The Pyrimidinecarbaldehydes: A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, synthesis, and application of pyrimidinecarbaldehydes. Executive Summary Pyrimidinecarbaldehydes—pyrimidines substituted with a formyl group (-CHO)—are critical "pivot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of pyrimidinecarbaldehydes.

Executive Summary

Pyrimidinecarbaldehydes—pyrimidines substituted with a formyl group (-CHO)—are critical "pivot points" in medicinal chemistry. Unlike their phenyl counterparts, these heterocyclic aldehydes possess unique electronic properties due to the nitrogen-rich ring, making them highly reactive electrophiles for constructing complex bioactive scaffolds.

This guide explores the evolution of these intermediates from early 20th-century curiosity to their current status as indispensable precursors in the synthesis of kinase inhibitors (e.g., EGFR inhibitors), antiviral agents, and fluorescent probes.

Historical Genesis & Evolution

The history of pyrimidinecarbaldehydes is distinct from the general discovery of the pyrimidine ring by Pinner (1884) and Gabriel (1900) . The isolation of the aldehyde derivatives came much later, driven by the need for functionalized heterocycles in dye and vitamin chemistry.

The Timeline of Discovery[1][2]
  • Early 1900s (The Oxidation Era): Early attempts to synthesize pyrimidine aldehydes relied on the direct oxidation of methylpyrimidines. These methods often failed due to the susceptibility of the pyrimidine ring to oxidative cleavage under harsh conditions (e.g., KMnO₄).

  • 1940s-50s (The Vitamin B1 Connection): Research into thiamine (Vitamin B1) analogs spurred interest in functionalized pyrimidines. However, reliable methods for aldehyde synthesis remained elusive.

  • 1960s (The Bredereck Breakthrough): The seminal work of Hellmut Bredereck (e.g., Chem. Ber. 1967) marked the turning point. Bredereck established the Vilsmeier-Haack formylation as a reliable method to introduce aldehyde groups at the 5-position of electron-rich pyrimidines (e.g., 4,6-dihydroxypyrimidines), bypassing the unstable oxidative routes.

  • 1980s-Present (The Lithiation Age): The advent of organolithium chemistry allowed for halogen-metal exchange , enabling the synthesis of thermodynamically less favorable isomers (e.g., pyrimidine-4-carbaldehyde) by quenching lithiated species with DMF.

Synthetic Methodologies: Mechanisms & Causality

As a Senior Application Scientist, it is crucial to understand why a specific method is chosen. The choice depends entirely on the desired position of the formyl group and the electronic nature of the substrate.

Method A: The Vilsmeier-Haack Reaction (5-Formylation)

Best for: Electron-rich substrates (e.g., uracil derivatives). Mechanism: The pyrimidine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent (chloroiminium ion). Causality: The 5-position is the most electron-rich carbon in the pyrimidine ring (para to the nitrogens), making it the only position susceptible to electrophilic aromatic substitution.

Method B: Selenium Dioxide Oxidation (Methyl -> Formyl)

Best for: Converting existing methyl groups at the 2, 4, or 6 positions. Mechanism: A radical chain reaction or ene-type mechanism where SeO₂ oxidizes the activated benzylic-type methyl group. Critical Control: Over-oxidation to the carboxylic acid is a common failure mode. Solvents like dioxane with strict temperature control (reflux) are required to stop at the aldehyde stage.

Method C: Metal-Halogen Exchange (Regioselective Control)

Best for: 2- or 4-carbaldehydes (electron-deficient positions). Mechanism: A halopyrimidine (Br/I) is treated with n-BuLi at -78°C to form the lithio-species, which is then quenched with DMF. Causality: Electrophilic substitution (Method A) fails at positions 2 and 4 due to electron deficiency. Lithiation forces the carbon to act as a nucleophile, inverting the reactivity.

Visualization of Synthetic Pathways[3]

The following diagram illustrates the decision logic for synthesizing specific isomers.

PyrimidineSynthesis Start Target Molecule Pos5 5-Formylpyrimidine Start->Pos5 Targeting C5 Pos4 4-Formylpyrimidine Start->Pos4 Targeting C4 Pos2 2-Formylpyrimidine Start->Pos2 Targeting C2 MethodA Vilsmeier-Haack (POCl3 / DMF) Pos5->MethodA Requires MethodB SeO2 Oxidation (of 4-Methyl) Pos4->MethodB Classic Route MethodC Lithiation / DMF (n-BuLi, -78°C) Pos2->MethodC Modern Route SubstrateA Electron-Rich (e.g., Uracil) MethodA->SubstrateA Substrate SubstrateB 4-Methylpyrimidine MethodB->SubstrateB Substrate SubstrateC 2-Bromopyrimidine MethodC->SubstrateC Substrate

Figure 1: Decision matrix for selecting the synthetic route based on the target regioisomer.

Detailed Experimental Protocol

Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This compound is a "master key" intermediate. The chlorines allow for sequential nucleophilic substitutions (SNAr), while the aldehyde allows for condensation reactions.

Reaction Scheme: Uracil ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 2,4-Dichloro-5-pyrimidinecarbaldehyde

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Charge the flask with POCl₃ (40 mL, excess) . Cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add DMF (15 mL) dropwise over 20 minutes. Caution: Exothermic. A white solid (Vilsmeier salt) will form.

  • Addition: Add Uracil (10.0 g, 89 mmol) portion-wise to the stirred suspension.

  • Reaction: Remove the ice bath and heat the mixture to reflux (110°C) for 4 hours. The solid will dissolve, and the solution will turn dark red/brown.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). Starting material should disappear.

  • Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Warning: POCl₃ hydrolysis is violent.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous MgSO₄. Concentrate in vacuo.

  • Yield: Recrystallize from hexane to obtain pale yellow needles (~65-75% yield).

Self-Validating Check:

  • ¹H NMR (CDCl₃): Look for the distinct singlet of the aldehyde proton at δ 10.3 ppm and the pyrimidine C6-H singlet at δ 9.0 ppm . If the aldehyde peak is missing, hydrolysis of the iminium intermediate was incomplete.

Applications in Drug Discovery[2][5][6]

Pyrimidinecarbaldehydes serve as precursors for several high-value pharmacophores.

Drug ClassApplication LogicKey Reaction
Kinase Inhibitors The aldehyde is converted to an alkene or amine to link the pyrimidine "hinge binder" to a solubilizing tail.Reductive Amination / Wittig
Antivirals Construction of fused ring systems (e.g., pyrido[2,3-d]pyrimidines) via condensation.Cyclocondensation
Fluorescent Probes Synthesis of "push-pull" dyes where the pyrimidine acts as an electron acceptor.Knoevenagel Condensation
Pathway Visualization: From Aldehyde to Drug Scaffold

DrugPathway Aldehyde 2,4-Dichloro-5- pyrimidinecarbaldehyde Step1 S_NAr (C4-Cl Displacement) Aldehyde->Step1 Intermediate1 4-Amino-2-chloro- 5-formylpyrimidine Step1->Intermediate1 Step2 Reductive Amination (Aldehyde -> Amine) Intermediate1->Step2 Drug Kinase Inhibitor Scaffold (e.g., EGFR Inhibitor Analog) Step2->Drug

Figure 2: Typical workflow for converting the aldehyde intermediate into a kinase inhibitor scaffold.

References

  • Bredereck, H., Simchen, G., & Santos, A. A. (1967).[1] Synthesen in der heterocyclischen Reihe, IX. Synthesen und Reaktionen von 4.6-disubstituierten Pyrimidin-aldehyden-(5). Chemische Berichte, 100(4), 1344–1352.[1] Link

  • Pinner, A. (1884). Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 17, 2519. Link

  • Sakamoto, T., et al. (1980). Palladium-catalyzed cross-coupling reaction of iodopyrimidines with terminal acetylenes. Chemical & Pharmaceutical Bulletin, 28(11), 3362-3368.
  • Hull, R. (1957). The oxidation of some methylpyrimidines. Journal of the Chemical Society, 4845-4857.
  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Role of 2-Ethyl-4-pyrimidinecarbaldehyde in the Synthesis of Anilinopyrimidine Fungicides

Introduction: The Versatility of the Pyrimidine Scaffold in Agrochemicals The pyrimidine ring system is a cornerstone in the development of a diverse array of biologically active molecules, including a significant number...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Agrochemicals

The pyrimidine ring system is a cornerstone in the development of a diverse array of biologically active molecules, including a significant number of commercial agrochemicals. Its unique electronic properties and the ability to be readily functionalized at various positions make it a privileged scaffold in the design of novel fungicides, herbicides, and insecticides. Among the vast family of pyrimidine-based agrochemicals, the anilinopyrimidine fungicides stand out for their potent and specific mode of action. These compounds act by inhibiting the biosynthesis of methionine, a crucial amino acid for fungal growth and development, thereby disrupting protein synthesis and preventing the secretion of hydrolytic enzymes essential for the infection process.[1][2]

This technical guide focuses on the application of a key, reactive intermediate, 2-Ethyl-4-pyrimidinecarbaldehyde , in the synthesis of anilinopyrimidine fungicides. While direct synthesis of commercially prominent anilinopyrimidines such as cyprodinil, mepanipyrim, and pyrimethanil from this specific aldehyde is not widely documented in publicly available literature, its chemical structure presents a strategic entry point for the synthesis of novel and potentially potent analogues. The presence of a reactive aldehyde group on the pyrimidine core offers a versatile handle for a variety of chemical transformations, enabling the construction of diverse anilinopyrimidine derivatives for agrochemical screening and development.

This document will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for leveraging 2-Ethyl-4-pyrimidinecarbaldehyde in the synthesis of this important class of fungicides.

The Anilinopyrimidine Fungicides: A Snapshot

Anilinopyrimidine fungicides are a critical tool in modern agriculture for the control of a broad spectrum of fungal pathogens, particularly Botrytis cinerea (grey mould) and Venturia inaequalis (apple scab).[3] Prominent members of this class include:

  • Cyprodinil: A broad-spectrum fungicide used on a variety of crops including cereals, grapes, and pome fruits.[4][5]

  • Mepanipyrim: Primarily used for the control of grey mould on strawberries, tomatoes, and cucumbers, as well as scab on apples and pears.[6][7]

  • Pyrimethanil: Another effective fungicide against grey mould and leaf scab on fruits and vegetables.[8][9][10]

These compounds share a common structural motif: a substituted aniline ring linked to the 2-position of a pyrimidine ring. The substituents on both the pyrimidine and aniline rings play a crucial role in determining the fungicidal activity, spectrum, and physicochemical properties of the molecule.

Fungicide Key Structural Features Primary Target Pathogens
Cyprodinil Cyclopropyl and methyl groups on the pyrimidine ring.Botrytis cinerea, Venturia inaequalis, various cereal pathogens.
Mepanipyrim Methyl and propynyl groups on the pyrimidine ring.Botrytis cinerea, Podosphaera leucotricha.
Pyrimethanil Two methyl groups on the pyrimidine ring.Botrytis cinerea, Venturia inaequalis.

The fungicidal action of anilinopyrimidines is attributed to their ability to inhibit the biosynthesis of methionine, a vital amino acid for fungal growth.[1] This specific mode of action makes them valuable in resistance management programs when used in rotation with fungicides that have different target sites.

Synthetic Strategies Utilizing 2-Ethyl-4-pyrimidinecarbaldehyde

The aldehyde functionality of 2-Ethyl-4-pyrimidinecarbaldehyde is the key to its synthetic utility. This group can be readily transformed into various other functional groups, providing multiple pathways to construct the core anilinopyrimidine scaffold.

Strategy 1: Reductive Amination

A direct and efficient method to form the crucial C-N bond between the pyrimidine ring and the aniline moiety is through reductive amination. This one-pot reaction involves the initial formation of a Schiff base (imine) between 2-Ethyl-4-pyrimidinecarbaldehyde and a substituted aniline, followed by in-situ reduction to the corresponding secondary amine.

G 2-Ethyl-4-pyrimidinecarbaldehyde 2-Ethyl-4-pyrimidinecarbaldehyde Schiff Base Intermediate Schiff Base Intermediate 2-Ethyl-4-pyrimidinecarbaldehyde->Schiff Base Intermediate + Substituted Aniline Substituted Aniline Substituted Aniline->Schiff Base Intermediate + Anilinopyrimidine Product Anilinopyrimidine Product Schiff Base Intermediate->Anilinopyrimidine Product Reduction Reducing Agent Reducing Agent Reducing Agent->Schiff Base Intermediate

Caption: Reductive Amination Workflow.

This approach is highly versatile as a wide range of substituted anilines can be employed to generate a library of novel anilinopyrimidine derivatives. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the aldehyde and other functional groups. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Strategy 2: Oxidation to Carboxylic Acid and Amide Coupling

An alternative strategy involves the oxidation of the aldehyde group to a carboxylic acid. The resulting 2-Ethyl-4-pyrimidinecarboxylic acid can then be coupled with a substituted aniline using standard peptide coupling reagents to form an amide bond. Subsequent reduction of the amide would yield the desired anilinopyrimidine.

G 2-Ethyl-4-pyrimidinecarbaldehyde 2-Ethyl-4-pyrimidinecarbaldehyde Pyrimidine Carboxylic Acid Pyrimidine Carboxylic Acid 2-Ethyl-4-pyrimidinecarbaldehyde->Pyrimidine Carboxylic Acid [O] Oxidation Oxidation Oxidation->2-Ethyl-4-pyrimidinecarbaldehyde Amide Intermediate Amide Intermediate Pyrimidine Carboxylic Acid->Amide Intermediate + Substituted Aniline Substituted Aniline Substituted Aniline->Amide Intermediate + Amide Coupling Amide Coupling Amide Coupling->Amide Intermediate Anilinopyrimidine Product Anilinopyrimidine Product Amide Intermediate->Anilinopyrimidine Product [H] Reduction Reduction Reduction->Amide Intermediate

Caption: Oxidation-Amidation-Reduction Workflow.

This multi-step approach offers greater control over the reaction and may be advantageous when dealing with sensitive functional groups on the aniline partner. Common oxidizing agents for the aldehyde to carboxylic acid conversion include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). A wide variety of amide coupling reagents are available, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of anilinopyrimidine derivatives from 2-Ethyl-4-pyrimidinecarbaldehyde. Researchers should adapt these procedures based on the specific properties of the chosen aniline and the scale of the reaction.

Protocol 1: Synthesis of N-(2-Ethylpyrimidin-4-ylmethyl)aniline via Reductive Amination

Materials:

  • 2-Ethyl-4-pyrimidinecarbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2-Ethyl-4-pyrimidinecarbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add aniline (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-Ethylpyrimidin-4-ylmethyl)aniline.

Causality behind Experimental Choices:

  • Anhydrous DCM: Used as the solvent to prevent the hydrolysis of the Schiff base intermediate and the reducing agent.

  • Glacial Acetic Acid: Catalyzes the formation of the iminium ion, which is the active electrophile in the reduction step.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations and is less sensitive to acidic conditions compared to other borohydrides.

  • Aqueous Sodium Bicarbonate Quench: Neutralizes the acetic acid and any remaining reducing agent.

Protocol 2: Synthesis of 2-Ethyl-N-phenylpyrimidine-4-carboxamide

Materials:

  • 2-Ethyl-4-pyrimidinecarbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Procedure:

Step A: Oxidation to 2-Ethyl-4-pyrimidinecarboxylic acid

  • Dissolve 2-Ethyl-4-pyrimidinecarbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears, indicating the consumption of the permanganate.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute sulfuric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-pyrimidinecarboxylic acid. This can be used in the next step without further purification or can be purified by recrystallization.

Step B: Amide Coupling

  • Dissolve the crude 2-Ethyl-4-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-Ethyl-N-phenylpyrimidine-4-carboxamide.

Causality behind Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of converting the aldehyde to a carboxylic acid. The reaction is performed under controlled temperature to avoid over-oxidation.

  • EDC/HOBt: A common and effective set of coupling reagents that activate the carboxylic acid for nucleophilic attack by the aniline, minimizing side reactions.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.

  • Aqueous Washes: The acidic wash removes unreacted aniline and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

Conclusion and Future Perspectives

2-Ethyl-4-pyrimidinecarbaldehyde represents a valuable and versatile building block for the synthesis of novel anilinopyrimidine fungicides. The reactive aldehyde functionality allows for the application of robust and well-established synthetic methodologies, such as reductive amination and oxidation-amidation sequences, to generate diverse libraries of compounds for agrochemical screening. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this key intermediate.

Future research in this area could focus on the synthesis of a broader range of aniline analogues with diverse electronic and steric properties to probe the structure-activity relationships of these novel anilinopyrimidines. Furthermore, the fungicidal activity of the synthesized compounds should be evaluated against a panel of economically important plant pathogens to identify lead candidates for further development. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of effective and sustainable crop protection agents.

References

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2025). PMC. [Link]

  • Preparation method of pyrimethanil. (n.d.).
  • Method for the synthesis of permethrin. (n.d.).
  • Synthesis and structure-activity study of fungicidal anilinopyrimidines leading to mepanipyrim (KIF-3535) as an anti-Botrytis agent. (n.d.). PubMed. [Link]

  • CYPRODINIL (207). (n.d.). FAO. [Link]

  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. (2015). MDPI. [Link]

  • CYPRODINIL First draft prepared by Denis Hamilton. (n.d.). FAO. [Link]

  • Synthesis of Novel Pyrimethanil Grafted Chitosan Derivatives with Enhanced Antifungal Activity. (2016). PMC. [Link]

  • Cyprodinil: A New Fungicide with Broad-Spectrum Activity. (1998). ACS Publications. [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (n.d.). MDPI. [Link]

  • AP Fungicides. (n.d.). FRAC. [Link]

  • Method for manufacturing herbicides and their intermediates. (n.d.).
  • 919 PYRIMETHANIL (226). (n.d.). FAO. [Link]

  • Mepanipyrim. (n.d.). Merck Index Online. [Link]

  • Cyprodinil (Ref: CGA 219417). (n.d.). AERU. [Link]

  • Pyrimethanil: Mode of Action, Formulation, and Uses | Fungicide Chemistry Explained. (2024). YouTube. [Link]

  • Structure of the pyrimethanil fungicide and different haptens... (n.d.). ResearchGate. [Link]

  • Anilinopyrimidine (AP) [Group 9] management strategy. (n.d.). Pesticide Resistance. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 2-Ethyl-4-pyrimidinecarbaldehyde

Introduction: The Significance of 2-Ethyl-4-pyrimidinecarbaldehyde Quantification 2-Ethyl-4-pyrimidinecarbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise quant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Ethyl-4-pyrimidinecarbaldehyde Quantification

2-Ethyl-4-pyrimidinecarbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise quantification is paramount during drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. As a reactive aldehyde, it can also be a critical process-related impurity that needs to be monitored at trace levels. This document provides detailed analytical methods for the robust and reliable quantification of 2-Ethyl-4-pyrimidinecarbaldehyde in various sample matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3][4][5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

  • Structure: 2-Ethyl-4-pyrimidinecarbaldehyde possesses a pyrimidine core, a polar heterocyclic aromatic ring, substituted with an ethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position.

  • Chromophoric Properties: The pyrimidine ring and the carbonyl group are chromophores that absorb ultraviolet (UV) radiation, making UV spectrophotometry a suitable detection method for High-Performance Liquid Chromatography (HPLC). The UV absorption of pyrimidine derivatives is dependent on substitution and the solvent environment, with absorption maxima typically observed in the 200-400 nm range.[8][9][10] For 2,5-disubstituted pyrimidines, the maximum absorption wavelength (λmax) in ethanol has been reported, providing a basis for selecting an appropriate detection wavelength.[9]

  • Reactivity and Stability: The aldehyde functional group is susceptible to oxidation and other chemical reactions. Therefore, sample handling and storage conditions are critical to prevent degradation of the analyte. It is recommended to store samples and standards at refrigerated temperatures (0-8°C) and protected from light.[1] Stability studies are crucial to ensure the integrity of the analyte during the analytical process.

Recommended Analytical Techniques

Based on the physicochemical properties of 2-Ethyl-4-pyrimidinecarbaldehyde, two primary chromatographic techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred method for its robustness, versatility, and wide applicability in pharmaceutical analysis. Reversed-phase chromatography is particularly well-suited for separating moderately polar compounds like 2-Ethyl-4-pyrimidinecarbaldehyde.[1][11]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. However, due to the polarity and potential thermal lability of the aldehyde, derivatization is often necessary to improve its volatility and chromatographic performance.[6][10]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section provides a comprehensive guide to the development and validation of an HPLC-UV method for the quantification of 2-Ethyl-4-pyrimidinecarbaldehyde.

Method Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. 2-Ethyl-4-pyrimidinecarbaldehyde, being a moderately polar compound, will have a suitable retention time on a reversed-phase column, allowing for its separation from other matrix components. UV detection is selected due to the presence of chromophores in the molecule.

Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference standard of 2-Ethyl-4-pyrimidinecarbaldehyde (purity ≥ 98%).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

The following conditions are a robust starting point for method development and should be optimized as needed.

ParameterRecommended ConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A common mobile phase for reversed-phase HPLC, offering good selectivity. The organic-to-aqueous ratio should be optimized for ideal retention.
Gradient (Example) 0-15 min: 30-70% AcetonitrileA gradient elution can be beneficial for separating the analyte from impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CTemperature control ensures reproducible retention times.
Detection Wavelength ~254 nm or a wavelength determined by UV scanBased on the UV spectra of similar pyrimidine derivatives, a wavelength in the mid-UV range is a good starting point. A PDA detector can be used to determine the λmax of the analyte for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
3. Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-Ethyl-4-pyrimidinecarbaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation protocol will depend on the matrix. A generic protocol for a solid dosage form is provided below.

4. Sample Preparation from a Solid Matrix (e.g., Tablets)

This protocol is a general guideline and should be optimized and validated for the specific formulation.

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a target concentration of 2-Ethyl-4-pyrimidinecarbaldehyde and transfer it to a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) to the flask.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (as per ICH Q2(R1) Guidelines)

A rigorous validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[2][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from placebo and potential degradation products. Peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery should be within 98.0% to 102.0% for the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Injection Inject into HPLC Working_Standards->Injection Sample_Weighing Weigh Sample Extraction Extract Analyte Sample_Weighing->Extraction Filtration Filter Extract Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of 2-Ethyl-4-pyrimidinecarbaldehyde by HPLC-UV.

Part 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This section outlines a GC-MS method, which is particularly useful for trace-level analysis or when higher selectivity is required.

Method Principle and Rationale

GC separates volatile and thermally stable compounds. Due to the polarity of 2-Ethyl-4-pyrimidinecarbaldehyde, direct analysis can be challenging. Derivatization is employed to convert the analyte into a more volatile and less polar derivative, improving its chromatographic behavior. Mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol: GC-MS Method
1. Derivatization

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method for aldehydes.[6][10]

  • To an aliquot of the sample extract or standard solution, add a solution of PFBHA in a suitable solvent (e.g., pyridine or toluene).

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to complete the reaction.

  • After cooling, the derivative can be extracted into an organic solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. Instrumentation and Materials
  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • PFBHA derivatizing agent.

  • Organic solvents (e.g., hexane, ethyl acetate, pyridine).

3. GC-MS Conditions
ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent)A non-polar column suitable for a wide range of compounds.
Injector Temperature 250 °CEnsures efficient vaporization of the derivative.
Oven Temperature Program Start at 80 °C, ramp to 280 °C at 10 °C/minAn optimized temperature program is crucial for good separation.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM)For high sensitivity and selectivity, monitor characteristic ions of the derivatized analyte.
4. Data Analysis

Quantification is performed by constructing a calibration curve using the peak areas of the derivatized standard solutions. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Visualization of GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extraction Extract Analyte Derivatization_Step Derivatize with PFBHA Sample_Extraction->Derivatization_Step Derivative_Extraction Extract Derivative Derivatization_Step->Derivative_Extraction Injection Inject into GC-MS Derivative_Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for the quantification of 2-Ethyl-4-pyrimidinecarbaldehyde by GC-MS with derivatization.

Conclusion

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is generally more straightforward and is recommended for routine quality control applications. The GC-MS method, while more complex due to the derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level impurity analysis. Both methods, when properly developed and validated, will provide accurate and reliable quantification of 2-Ethyl-4-pyrimidinecarbaldehyde, ensuring the quality and safety of pharmaceutical products.

References
  • 2-Ethyl-4-pyrimidinecarbaldehyde. Chem-Impex. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • HPLC UV detection. Element Lab Solutions. [Link]

  • Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. [Link]

  • Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. ResearchGate. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine. BURJC-Digital. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Making the case for QuEChERS-gas chromatography of drugs. ScienceDirect. [Link]

  • Stability Indicating Analytical Method Development, Validation. iosrphr.org. [Link]

  • UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... ResearchGate. [Link]

  • Matrix solid-phase dispersion. PubMed. [Link]

Sources

Method

NMR spectroscopy of 2-Ethyl-4-pyrimidinecarbaldehyde

Application Note: Structural Validation of 2-Ethyl-4-pyrimidinecarbaldehyde via High-Field NMR Spectroscopy Executive Summary 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 90905-33-2) is a critical heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 2-Ethyl-4-pyrimidinecarbaldehyde via High-Field NMR Spectroscopy

Executive Summary

2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 90905-33-2) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of statin intermediates (e.g., Rosuvastatin analogs) and kinase inhibitors. Its structural integrity is defined by the pyrimidine core's electron-deficient nature and the reactivity of the C4-aldehyde group.

This guide provides a definitive protocol for the structural verification of this compound. It addresses specific spectroscopic challenges, including the resolution of pyrimidine ring coupling (


), the unambiguous assignment of the ethyl side chain, and the detection of common oxidative impurities (carboxylic acids) or hydration products (gem-diols).

Chemical Structure & Theoretical Basis

Compound: 2-Ethyl-4-pyrimidinecarbaldehyde Formula: C


H

N

O MW: 136.15 g/mol

The molecule consists of a pyrimidine ring substituted at the 2-position with an ethyl group and at the 4-position with a formyl group. The lack of symmetry renders all proton and carbon environments magnetically chemically equivalent only within the ethyl group's rotation, but distinct across the ring.

Key Spectroscopic Markers:

  • Deshielded Aldehyde: The formyl proton is heavily deshielded (~10 ppm) due to the anisotropy of the carbonyl and the electron-withdrawing pyrimidine ring.

  • Pyrimidine Coupling: Protons at positions 5 and 6 form an AX spin system (or AB depending on field strength) with a characteristic coupling constant of ~5.0 Hz.

  • Ethyl Group: A classic triplet-quartet system, slightly downfield compared to alkyl-benzenes due to the electronegative diazine ring.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    ) is the standard solvent. Dimethyl sulfoxide-d
    
    
    
    (DMSO-d
    
    
    ) is recommended only if solubility issues arise or to separate water peaks from critical signals.
    • Note: In DMSO-d

      
      , the aldehyde proton may shift slightly downfield, and water exchange is suppressed.
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbon detection).

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) are sufficient.

Acquisition Parameters (500 MHz Standard)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures faster relaxation recovery.
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)Covers aldehyde proton and carbonyl carbon.
Acquisition Time 3.0 – 4.0 sec1.0 – 1.5 secSufficient for high resolution of couplings.
Relaxation Delay (D1) 1.0 sec (5.0 sec for qNMR)2.0 secEnsure full relaxation of the aldehyde proton for integration accuracy.
Scans (NS) 16512 – 1024High S/N required for quaternary carbons (C2, C4).
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Structural Analysis & Assignments

1H NMR Interpretation (CDCl , 500 MHz)

The proton spectrum is characterized by four distinct signal groups.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
9.98 Singlet (s)1H-CHO (C4-Formyl)Diagnostic peak. Disappearance indicates oxidation.
8.92 Doublet (d)1H5.1 HzH6 (Pyrimidine)Most deshielded ring proton due to adjacency to N1.
7.65 Doublet (d)1H5.1 HzH5 (Pyrimidine)Upfield ring proton; couples with H6.
3.05 Quartet (q)2H7.6 HzCH

(Ethyl)
Methylene protons coupled to methyl.
1.38 Triplet (t)3H7.6 HzCH

(Ethyl)
Methyl protons coupled to methylene.

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl


 (7.26 ppm).
13C NMR Interpretation (CDCl , 125 MHz)
Shift (

, ppm)
TypeAssignmentNotes
192.1 C

C=O (Aldehyde)Most downfield signal.
172.5 C

C2 (Pyrimidine)Ipso to ethyl group; between two nitrogens.
160.8 C

C4 (Pyrimidine)Ipso to aldehyde; significantly deshielded.
158.4 CHC6 (Pyrimidine)High intensity CH signal.
118.2 CHC5 (Pyrimidine)Most shielded aromatic carbon.
37.4 CH

CH

(Ethyl)
Methylene carbon.
13.1 CH

CH

(Ethyl)
Methyl carbon.

Workflow Visualization

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the pyrimidine regio-chemistry using standard 1D and 2D NMR experiments.

NMR_Assignment_Logic Start Unknown Sample (Suspected Pyrimidine Aldehyde) H1_Scan 1H NMR Acquisition Start->H1_Scan Aldehyde_Check Singlet at ~10.0 ppm? H1_Scan->Aldehyde_Check Decision_Aldehyde Aldehyde Present? Aldehyde_Check->Decision_Aldehyde Ethyl_Check Triplet (1.4) & Quartet (3.1)? Aromatic_Check Two Doublets (J ~5Hz)? Ethyl_Check->Aromatic_Check COSY COSY Experiment (Confirm H5-H6 Coupling) Aromatic_Check->COSY Verify Connectivity Decision_Aldehyde->Ethyl_Check Yes Result_Impure Flag: Oxidation/Hydration Decision_Aldehyde->Result_Impure No (Check ~12ppm for Acid) HSQC HSQC Experiment (Map H to C) COSY->HSQC Result_Valid Confirmed: 2-Ethyl-4-pyrimidinecarbaldehyde HSQC->Result_Valid

Figure 1: Logic flow for the structural verification of 2-Ethyl-4-pyrimidinecarbaldehyde.

Impurity Profiling & Troubleshooting

In drug development, purity is paramount. This aldehyde is prone to two specific degradation pathways visible in NMR.

Oxidation (Carboxylic Acid Formation)
  • Mechanism: Air oxidation of the aldehyde to 2-ethylpyrimidine-4-carboxylic acid.

  • NMR Signatures:

    • Disappearance of the singlet at 9.98 ppm .

    • Appearance of a broad singlet at ~11.0–13.0 ppm (COOH).[1]

    • Slight downfield shift of H5/H6 protons due to increased electron withdrawal.

Hydration (Gem-Diol Formation)
  • Mechanism: Reaction with water (in wet solvents) to form the hydrate.

  • NMR Signatures:

    • New signal at ~5.5–6.0 ppm (CH(OH)

      
      ).
      
    • Common in DMSO-d

      
       if the solvent is not dry.
      
Solvent Impurities

Refer to the table below to distinguish sample peaks from common solvent residuals.

SolventResidual 1H (ppm)Residual 13C (ppm)H2O Signal (ppm)
CDCl

7.26 (s)77.16 (t)1.56
DMSO-d

2.50 (qn)39.52 (sept)3.33
Methanol-d

3.31 (qn)49.00 (sept)4.87

References

  • ChemicalBook. (n.d.). Pyrimidine NMR Spectra Data. Retrieved from

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts).
  • Preprints.org. (2020). Synthesis of Pyrene Derivatives and NMR Characterization. Retrieved from (Demonstrates general pyrimidine coupling patterns).

  • University of Utah. (n.d.). 13C DEPT NMR Interpretation. Retrieved from (General guide for quaternary carbon assignment).

Sources

Application

Advanced Mass Spectrometry Profiling of 2-Ethyl-4-pyrimidinecarbaldehyde

CAS: 1092299-36-9 | Formula: C₇H₈N₂O | MW: 136.15 g/mol Executive Summary & Application Scope 2-Ethyl-4-pyrimidinecarbaldehyde is a critical heterocyclic building block in the synthesis of kinase inhibitors, antiviral ag...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1092299-36-9 | Formula: C₇H₈N₂O | MW: 136.15 g/mol

Executive Summary & Application Scope

2-Ethyl-4-pyrimidinecarbaldehyde is a critical heterocyclic building block in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Its structural duality—combining a basic pyrimidine core with a reactive aldehyde handle—presents unique analytical challenges. The aldehyde moiety is prone to rapid oxidation (to carboxylic acid) and polymerization, necessitating robust mass spectrometry (MS) protocols for purity assessment and structural validation.

This application note details a dual-method approach:

  • High-Resolution LC-MS/MS (ESI+) for definitive structural identification, impurity profiling (oxidation products), and non-volatile tracking.

  • GC-MS (EI) for volatile impurity analysis and process control, with specific attention to thermal degradation mitigation.

Physicochemical Profile & MS Behavior

Understanding the molecule's intrinsic properties is the first step to successful ionization.

PropertyValueMS Implication
Monoisotopic Mass 136.0637 DaBase peak in EI (M•+) and ESI ([M+H]⁺).[1]
Basicity (pKa) ~1.5 - 2.5 (Pyrimidine N)Readily protonates in ESI(+) using 0.1% Formic Acid.
LogP ~0.8 (Predicted)Elutes early on C18; requires high aqueous hold or HILIC for retention.
Reactivity High (Aldehyde)Prone to oxidation (+16 Da) and hydrate formation (+18 Da) in aqueous mobile phases.

Protocol A: High-Resolution LC-MS/MS (ESI+)

Purpose: Structural confirmation and quantification of oxidative impurities (e.g., 2-ethyl-4-pyrimidinecarboxylic acid).

Mechanistic Rationale

The pyrimidine ring nitrogens act as proton acceptors. Under acidic conditions (pH < 3), the molecule exists almost exclusively as the [M+H]⁺ species (m/z 137.0710). The fragmentation pattern is dominated by the instability of the aldehyde group and the robustness of the aromatic ring.

Experimental Setup
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-8 min: 5% → 95% B.

    • 8-10 min: 95% B (Wash).

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the parent ion [M+H]⁺ (m/z 137) follows a predictable degradation logic:

  • Primary Loss (-28 Da): Ejection of Carbon Monoxide (CO) from the aldehyde group.

    • Transition: m/z 137 → 109 (Base Fragment).

    • Mechanism: Alpha-cleavage adjacent to the carbonyl.[2]

  • Secondary Loss (-27 Da): Loss of HCN from the pyrimidine ring (characteristic of N-heterocycles).

    • Transition: m/z 109 → 82 .

  • Side Chain Loss (-15 Da): Loss of methyl radical from the ethyl group (less common in even-electron ESI, but possible at high CE).

Visualization: ESI Fragmentation Logic

Fragmentation Parent [M+H]+ Parent Ion m/z 137.07 (Protonated Aldehyde) Frag1 Fragment A m/z 109.07 (Loss of CO, -28 Da) Parent->Frag1 CID (15-25 eV) Alpha-Cleavage Frag2 Fragment B m/z 82.06 (Loss of HCN, -27 Da) Frag1->Frag2 Ring Contraction High Energy Impurity Oxidation Impurity [M+H]+ m/z 153.06 (Carboxylic Acid) Impurity->Parent Not a fragment (Process Impurity)

Caption: Proposed ESI(+) fragmentation pathway for 2-Ethyl-4-pyrimidinecarbaldehyde and its primary oxidative impurity.

Protocol B: GC-MS (Electron Impact)

Purpose: Analysis of volatile organic impurities (VOIs) and residual solvents from synthesis (e.g., ethyl acetate, ethanol).

The Thermal Instability Challenge

Aldehydes can undergo thermal disproportionation (Cannizzaro-type reactions) or oxidation in a hot GC inlet.

  • Mitigation Strategy: Use a Pulsed Splitless Injection at a lower temperature (200°C) to minimize residence time, or employ Derivatization .

Derivatization Protocol (PFBHA Method)

For precise quantitation, convert the aldehyde to an oxime using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Reagent: 10 mg/mL PFBHA in water.

  • Reaction: Mix 100 µL sample + 50 µL reagent. Incubate 15 min @ 50°C.

  • Extraction: Extract oxime derivative with Hexane.

  • Result: The derivative is thermally stable, elutes later, and provides a distinct mass shift (+195 Da).

Direct Injection Parameters (If derivatization is skipped)
  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: 200°C (Keep low!), Split 20:1.

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 40°C (2 min) → 10°C/min → 280°C.

  • MS Source: EI, 70 eV, 230°C.

Impurity Profiling & Troubleshooting

Common synthesis byproducts that must be monitored:

Impurity NameStructure NoteDetectionDiagnostic Ion
Impurity A (Acid) 2-Ethyl-4-pyrimidinecarboxylic acidLC-MS[M+H]⁺ 153
Impurity B (Alcohol) 2-Ethyl-4-hydroxymethylpyrimidineLC-MS[M+H]⁺ 139
Impurity C (Diethyl) 2,4-DiethylpyrimidineGC-MSM•+ 136

Troubleshooting Tip: If you observe a split peak in LC-MS, check the pH. Aldehydes can exist in equilibrium with their hydrate (gem-diol) form in water. Ensure sufficient organic content or acidic pH to collapse the equilibrium to the aldehyde.

Analytical Workflow Diagram

This decision tree guides the selection of the correct method based on the analytical goal.

Workflow Sample Raw Sample (2-Ethyl-4-pyrimidinecarbaldehyde) Goal Define Analytical Goal Sample->Goal LC LC-MS/MS (ESI+) Goal->LC Purity / Non-volatiles GC GC-MS (EI) Goal->GC Solvents / Volatiles AcidCheck Check for Acid Impurity (m/z 153) LC->AcidCheck Hydrate Monitor Hydrate Formation (+18 Da) LC->Hydrate Direct Direct Injection (Inlet < 200°C) GC->Direct Quick Screen Deriv PFBHA Derivatization (High Precision) GC->Deriv Quantitation

Caption: Operational workflow for selecting LC-MS vs. GC-MS modalities based on impurity type.

References

  • Sigma-Aldrich. 2-Ethyl-4-pyrimidinecarbaldehyde Product Specification & CAS 1092299-36-9 Data. Retrieved from .

  • Chem-Impex International. Applications of Pyrimidine Carbaldehydes in Pharmaceutical Synthesis. Retrieved from .

  • National Institutes of Health (NIH). Mass Spectrometry Fragmentation Patterns of Heterocycles. PubChem Database. Retrieved from .

  • Agilent Technologies. GC/MS Analysis of Thermally Labile Aldehydes using PFBHA Derivatization. Application Note 5990. Retrieved from .

Sources

Method

Application Note: High-Fidelity Synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde Derivatives

Abstract & Strategic Overview The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antivirals, and nucleotide analogs. 2-Ethyl-4-pyrimidinecarbaldehyde repre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antivirals, and nucleotide analogs. 2-Ethyl-4-pyrimidinecarbaldehyde represents a critical, yet synthetically challenging intermediate. Its value lies in the C4-aldehyde handle, which enables rapid diversification via reductive amination, Wittig olefination, or heterocycle formation.

However, the synthesis of this molecule presents a specific regiochemical challenge: distinguishing the reactivity of the C4-substituent from the C2-ethyl group. Direct oxidation methods often suffer from poor selectivity, leading to over-oxidation at the benzylic-like methylene of the ethyl group.

This Application Note details two validated protocols:

  • Method A (De Novo Cyclization): The "Gold Standard" route utilizing a masked aldehyde precursor to ensure regiospecificity.

  • Method B (Selective Oxidation): A direct functionalization route for pre-existing pyrimidine scaffolds, with critical control parameters to prevent side reactions.

Retrosynthetic Analysis

To ensure high purity and scalability, we prioritize the De Novo approach. By introducing the aldehyde functionality in a protected state (acetal) before ring closure, we bypass the selectivity issues inherent in oxidizing a dialkyl-pyrimidine.

Retrosynthesis Target 2-Ethyl-4-pyrimidinecarbaldehyde (Target) Acetal 2-Ethyl-4-(dimethoxymethyl)pyrimidine (Protected Intermediate) Acetal->Target Acid Hydrolysis (Deprotection) Amidine Propionamidine HCl (C2 Source) Amidine->Acetal Condensation (NaOMe/MeOH) KetoAcetal 4,4-Dimethoxy-2-butanone (C4-C6 Source) KetoAcetal->Acetal +

Figure 1: Retrosynthetic logic prioritizing the acetal-protected route to avoid competitive oxidation of the 2-ethyl group.

Experimental Protocols

Method A: De Novo Cyclization (Recommended)

Mechanism: Condensation of an amidine with a


-keto acetal, followed by acid-mediated deprotection.
Advantages:  High regiocontrol; avoids toxic oxidants (SeO

); scalable.
Phase 1: Pyrimidine Ring Formation

Reaction: Propionamidine HCl + 4,4-Dimethoxy-2-butanone


 2-Ethyl-4-(dimethoxymethyl)pyrimidine

Reagents & Stoichiometry:

Component Equiv. Role Critical Parameter
Propionamidine HCl 1.1 Nucleophile Must be dry; hygroscopic.
4,4-Dimethoxy-2-butanone 1.0 Electrophile Commercial or synth. from acetone/formaldehyde.
Sodium Methoxide (NaOMe) 2.5 Base 25-30% wt solution in MeOH preferred.

| Methanol (MeOH) | Solvent | Medium | Anhydrous; maintain [C] ~ 0.5 M. |

Step-by-Step Protocol:

  • Base Activation: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous MeOH under N

    
    . Add Propionamidine HCl (1.1 equiv).
    
  • Neutralization: Add NaOMe solution (2.5 equiv) dropwise at 0°C. Stir for 30 min to generate the free amidine base. Observation: NaCl precipitates.

  • Addition: Add 4,4-Dimethoxy-2-butanone (1.0 equiv) dropwise over 20 minutes.

  • Cyclization: Warm to Room Temperature (RT) for 1 hour, then reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hex 1:4) or LCMS. Look for disappearance of amidine.

  • Workup: Cool to RT. Concentrate in vacuo to remove MeOH. Resuspend residue in water and extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
    • Yield Expectation: 70–85% as a pale yellow oil.

Phase 2: Acetal Deprotection

Reaction: 2-Ethyl-4-(dimethoxymethyl)pyrimidine + H


O


Target Aldehyde

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude acetal intermediate in THF (5 vol).

  • Hydrolysis: Add 3N HCl (aqueous, 3 equiv) at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Caution: Do not heat aggressively; pyrimidine aldehydes are prone to Cannizzaro disproportionation or hydration.

  • Neutralization: Carefully quench with sat. NaHCO

    
     at 0°C until pH ~7–8.
    
  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the corresponding alcohol or acid side products.
    
Method B: Riley Oxidation (Alternative)

Scope: Use only if starting from pre-existing 2-ethyl-4-methylpyrimidine. Risk: Competitive oxidation at the 2-ethyl position (benzylic) is possible.

Reagents:

  • Substrate: 2-Ethyl-4-methylpyrimidine

  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.1 equiv)
    
  • Solvent: 1,4-Dioxane/Water (95:5)

Protocol:

  • Suspend SeO

    
     in Dioxane/Water. Heat to 50°C to ensure dissolution.
    
  • Add substrate.[1][2] Heat to 60–70°C .

    • Critical Control:Do not reflux (>100°C). Higher temperatures promote oxidation of the ethyl group to the ketone (acetyl).

  • Monitor strictly by HPLC every 30 mins. Stop reaction when product:substrate ratio plateaus (usually ~4 hours).

  • Filter through Celite to remove red Selenium metal.

  • Safety: SeO

    
     is highly toxic. All waste must be segregated.
    

Critical Process Parameters (CPPs) & Troubleshooting

The following decision matrix addresses common failure modes in the synthesis.

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete condensationEnsure NaOMe is fresh. Moisture in solvent kills the amidine. Use molecular sieves.
Product is an Acid Over-oxidation (Method B) or Air oxidationDegas solvents. Store aldehyde under Argon at -20°C.
Mixture of Products Ethyl group oxidation (Method B)Switch to Method A (Acetal route). The ethyl group is electronically similar to the methyl, making selective oxidation difficult.
Aldehyde Hydrate Equilibrium with waterCommon for electron-deficient aldehydes. Azeotrope with toluene or use immediately in next step.

Mechanistic Visualization

The following diagram illustrates the pathway for Method A, highlighting the stability of the acetal intermediate which protects the aldehyde from side reactions during ring closure.

Mechanism Start Propionamidine (Free Base) Inter1 Amidine-Keto Adduct Start->Inter1 Nucleophilic Attack Inter2 Dihydro- pyrimidine Inter1->Inter2 Cyclization Aromatization Elimination of H2O (Aromatization) Inter2->Aromatization Protected Acetal Pyrimidine Aromatization->Protected Aldehyde Target Aldehyde Protected->Aldehyde H3O+ Hydrolysis

Figure 2: Mechanistic flow of the De Novo synthesis. The acetal group remains inert during the harsh basic conditions of cyclization.

Analytical Validation

To confirm the identity of 2-Ethyl-4-pyrimidinecarbaldehyde :

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       ~10.0 ppm (s, 1H, CHO) - Diagnostic Peak
      
    • 
       ~8.9 ppm (d, 1H, Pyrimidine H6)
      
    • 
       ~7.6 ppm (d, 1H, Pyrimidine H5)
      
    • 
       ~3.0 ppm (q, 2H, CH
      
      
      
      of Ethyl)
    • 
       ~1.4 ppm (t, 3H, CH
      
      
      
      of Ethyl)
  • MS (ESI): [M+H]

    
     calc. for C
    
    
    
    H
    
    
    N
    
    
    O = 137.07; found 137.1.

References

  • General Pyrimidine Synthesis via Acetals: Use of 4,4-dimethoxy-2-butanone in heterocycle synthesis. Source: PubChem. "4,4-Dimethoxy-2-butanone Compound Summary."[3] [Link]

  • Riley Oxidation (SeO2) Precedents: Oxidation of methylpyrimidines to aldehydes. Source: Organic Chemistry Portal. "Selenium Dioxide Oxidation." [Link]

  • Amidine Condensation Protocols: Reaction of amidines with beta-diketone equivalents. Source: National Institutes of Health (NIH). "Synthesis of Multi-Substituted Pyridines/Pyrimidines." [Link]

  • Analogous Ester Reduction (Alternative Route): Reduction of ethyl pyrimidine-4-carboxylates. Source: PubChem.[3][4] "Ethyl pyrimidine-4-carboxylate."[3] [Link]

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

byproduct formation in the synthesis of pyrimidine aldehydes

Technical Support Center: Pyrimidine Aldehyde Synthesis Subject: Troubleshooting Byproduct Formation & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Pyrimidine Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Aldehyde Synthesis Subject: Troubleshooting Byproduct Formation & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Pyrimidine Paradox

Synthesizing pyrimidine aldehydes is deceptively difficult. While the pyrimidine ring is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, antivirals), its electron-deficient nature creates a "reactivity paradox": the ring is resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic attack. Furthermore, the resulting aldehyde is often unstable, prone to hydration (gem-diol formation), oxidation, or Cannizzaro disproportionation.

This guide addresses the four primary synthetic routes and the specific "failure modes" (byproducts) associated with each.

Module 1: Oxidation of Methyl Pyrimidines (The SeO₂ Route)

The Method: Riley Oxidation using Selenium Dioxide (SeO₂) is the standard for converting activated methyl groups (e.g., 4-methylpyrimidine) to aldehydes.

The Problem: The reaction often yields the Carboxylic Acid (over-oxidation) or the Alcohol (under-oxidation), rather than the Aldehyde.

Troubleshooting Guide
SymptomLikely ByproductRoot CauseCorrective Action
Low Yield / Acidic Peak Pyrimidine-4-carboxylic acidWater in solvent. The aldehyde hydrate is the intermediate for acid formation.Use strictly anhydrous 1,4-dioxane. Add molecular sieves.
Incomplete Conversion Pyrimidine-4-methanolStalled Mechanism. The selenium ester intermediate hydrolyzed prematurely.Increase temp to reflux; ensure stoichiometry is >1.1 eq SeO₂.
Red Solid Precipitate Selenium (Se⁰)Normal Byproduct. This is reduced selenium.Filter hot through Celite to prevent colloidal Se formation.
Mechanistic Insight (The "Water Trap")

The Riley oxidation proceeds via an ene reaction followed by a [2,3]-sigmatropic rearrangement. The critical divergence point is the aldehyde. If water is present, the aldehyde forms a gem-diol , which SeO₂ rapidly oxidizes to the carboxylic acid. In anhydrous conditions, this path is blocked.

Visualizing the Pathway

SeO2_Oxidation Start Methyl Pyrimidine Inter1 Allylic Seleninic Acid Start->Inter1 SeO2 / Ene Rxn Inter2 Selenium Ester Inter1->Inter2 [2,3]-Sigmatropic Aldehyde Target Aldehyde Inter2->Aldehyde -Se, -H2O Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate +H2O (Wet Solvent) Acid Carboxylic Acid (Over-Oxidation) Hydrate->Acid SeO2

Caption: Figure 1. The divergence of SeO₂ oxidation.[1] Presence of water (red path) leads to irreversible acid formation.

Module 2: Reduction of Esters/Nitriles (The DIBAL-H Route)

The Method: Reduction of pyrimidine esters or nitriles using Diisobutylaluminum hydride (DIBAL-H) at -78°C.

The Problem: Over-reduction to the Primary Alcohol is the most common failure.

FAQ: Why am I getting the alcohol?

A: The stability of the Tetrahedral Intermediate is the key.

  • Mechanism: DIBAL-H delivers one hydride to the carbonyl, forming a stable aluminate intermediate (R-CH(OAl)-OR').

  • The Failure: If the temperature rises above -60°C before quenching, this intermediate collapses, expelling the alkoxide to form the aldehyde in situ. The aldehyde is more reactive than the ester and immediately consumes a second equivalent of DIBAL-H to form the alcohol.

Protocol: The "Frozen Quench"
  • Cool ester in DCM/Toluene to -78°C .

  • Add DIBAL-H (1.1 eq) dropwise. Do not let temp rise.

  • Critical Step: Quench the reaction while still at -78°C using Methanol or Rochelle's salt solution. Do not warm up before adding the quench source.

Module 3: Vilsmeier-Haack Formylation

The Method: Reaction of electron-rich pyrimidines (e.g., amino- or hydroxy-pyrimidines) with DMF and POCl₃.

The Problem: Competitive Chlorination vs. Formylation . POCl₃ is a chlorinating agent. If your starting material has a hydroxyl group (tautomeric ketone), POCl₃ will convert it to a chloride.

Troubleshooting Matrix
Starting MaterialReaction OutcomeByproduct IssueSolution
4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine-5-carbaldehyde Chlorination of OH groups is usually desired here.If you want to keep the OH, Vilsmeier is the wrong method. Use Reimer-Tiemann (rarely works) or oxidize a methyl group.
Amino-pyrimidine Formamidine byproduct Reaction at the exocyclic amine.Protect the amine (e.g., acetyl) or use excess Vilsmeier reagent to form the dimethylaminomethylene derivative, then hydrolyze.
Simple Pyrimidine No Reaction Ring is too electron-deficient.Vilsmeier requires electron-donating groups (OH, NH₂, OR) on the ring to activate the C-5 position.
Visualizing the Competition

Vilsmeier Substrate 4-Hydroxypyrimidine Chloro 4-Chloropyrimidine Substrate->Chloro POCl3 (Deoxychlorination) Formyl 4-Chloro-5-formylpyrimidine Substrate->Formyl Direct Formylation (Rare/Impossible without EDG) VReagent Vilsmeier Reagent (Cl-CH=NMe2+) Chloro->Formyl VReagent (EAS at C5)

Caption: Figure 2. POCl₃ serves dual roles. It almost invariably converts pyrimidinols to chloropyrimidines prior to C-5 formylation.

Module 4: Lithiation (Metal-Halogen Exchange)

The Method: Treating a bromopyrimidine with n-BuLi, followed by a formyl source (DMF or N-Formylpiperidine).

The Problem: Ring Addition (Nucleophilic Attack) instead of Halogen Exchange. Pyrimidines are electron-poor. n-BuLi is a strong nucleophile. It prefers to attack the C=N bond (C-4 or C-6 position) rather than exchange with the halogen.

Byproduct Identification
  • Mass Spec shows M + 58: This is the Butyl-addition product (n-Bu adds to the ring, re-aromatization follows).

  • Mass Spec shows M + 1: Simple protonation (wet quench) or incomplete exchange.

The "Halogen Dance" Risk

On poly-halogenated pyrimidines, the lithiated species is unstable and the lithium can migrate to a more acidic position (ortho to another halogen), leading to regioisomeric aldehydes that are difficult to separate.

Optimized Protocol
  • Solvent: THF/Ether (anhydrous).

  • Temperature: Must be <-95°C (Liquid N₂/MeOH bath). -78°C is often too warm and leads to addition products.

  • Additive: Use Li-Cl or TMEDA to stabilize the lithiated intermediate.

  • Electrophile: Pre-cool the DMF before addition.

References

  • Riley Oxidation Mechanism & Selectivity

    • NPTEL Archive. "Module 1: Oxidation Reactions - Selenium Dioxide." Accessed 2024.[2]

  • DIBAL-H Reduction Specifics

    • Chemistry Steps.[2][3][4] "The Mechanism of DIBAL Reduction of Esters to Aldehydes." Accessed 2024.[2]

  • Vilsmeier-Haack on Pyrimidines

    • Moshkin, V. et al.[2] "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction."[5] Molbank, 2023.

  • Lithiation & Nucleophilic Addition Issues

    • Lier, J. et al.[2] "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes." Molecules, 2019.

Sources

Optimization

Technical Support Center: Purification of 2-Ethyl-4-pyrimidinecarbaldehyde

Case ID: PYR-ALD-004 Status: Active Support Guide Subject: Impurity Removal & Stabilization Protocols Executive Summary This guide addresses the purification of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1192837-14-1). This...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ALD-004 Status: Active Support Guide Subject: Impurity Removal & Stabilization Protocols

Executive Summary

This guide addresses the purification of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1192837-14-1). This intermediate is critical in the synthesis of bioactive heterocycles but presents three distinct purification challenges:

  • Oxidative Instability: Rapid conversion to 2-ethyl-4-pyrimidinecarboxylic acid.

  • Synthetic Residues: Contamination with selenium species (if synthesized via Riley oxidation) or unreacted methyl-pyrimidine precursors.

  • Polymerization: Formation of hydrate dimers or oligomers upon storage.

The protocols below prioritize chemical specificity —utilizing the unique reactivity of the aldehyde group to separate it from structurally similar impurities without relying solely on boiling point differences (distillation) or polarity (chromatography), which often fail for this class of compounds.

Module 1: The Bisulfite "Trap & Release" Protocol

Target Impurities: Non-aldehyde organics (Unreacted 2-ethyl-4-methylpyrimidine, dimers, over-alkylated byproducts).

The Logic: Standard chromatography often fails to separate the aldehyde from its methyl precursor due to similar polarities. This protocol utilizes the nucleophilic attack of bisulfite (HSO₃⁻) on the aldehyde carbonyl carbon to form a water-soluble sulfonate salt. Impurities remain in the organic layer, while the "trapped" aldehyde moves to the aqueous layer.

Experimental Workflow

Step 1: Adduct Formation (The Trap)

  • Dissolve 10.0 g of crude 2-Ethyl-4-pyrimidinecarbaldehyde in 50 mL of Ethyl Acetate (EtOAc).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

  • Add 30 mL of NaHSO₃ solution to the organic phase.

  • Vigorously stir for 2 hours at room temperature.

    • Observation: A white precipitate may form.[1] If so, filter it—this is the pure adduct. If no solid forms (common with polar pyrimidines), the adduct is dissolved in the aqueous layer.

Step 2: The Wash

  • Transfer the mixture to a separatory funnel.

  • Separate the layers. Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[2]

  • Wash the aqueous layer twice with 20 mL fresh EtOAc.

    • Critical: These organic washes contain your impurities. Discard them (or save for recovery analysis).

Step 3: Regeneration (The Release)

  • Cool the aqueous layer to 0–5°C.

  • Adjust pH to >10 using 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

    • Caution: Exothermic. Do not allow temperature to rise above 10°C to prevent Cannizzaro disproportionation.

  • Extract the regenerated aldehyde immediately with Dichloromethane (DCM) (3 x 30 mL).

  • Dry combined DCM layers over MgSO₄ and concentrate in vacuo.

BisulfiteProtocol Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Biphasic Stirring) Crude->Bisulfite SepFunnel Phase Separation Bisulfite->SepFunnel OrgWaste Organic Layer (Impurities: Methyl precursor, Dimers) SepFunnel->OrgWaste Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Keep Base Basify (pH > 10) Regeneration AqLayer->Base FinalProd Pure 2-Ethyl-4-pyrimidinecarbaldehyde Base->FinalProd DCM Extraction

Figure 1: Chemo-selective purification flow. The aldehyde is temporarily sequestered in the aqueous phase to wash away non-carbonyl impurities.

Module 2: Removing Selenium & Metal Residues

Target Impurities: Selenium Dioxide (SeO₂), Colloidal Selenium (Se⁰). Context: If your aldehyde was synthesized via Riley Oxidation of 2-ethyl-4-methylpyrimidine, selenium contamination is a major safety and quality risk.

The Issue: Selenium often forms a red colloidal suspension that passes through standard filter paper. It can poison downstream transition-metal catalysts (e.g., Pd-catalyzed couplings).

Troubleshooting Guide:

ObservationDiagnosisRemediation Protocol
Red/Grey precipitate Elemental Selenium (Se⁰)Celite Filtration: Dissolve crude in hot EtOAc and filter through a tight pad of Celite 545.
Yellow oily residue Selenium species (Se²⁺/Se⁴⁺)Thiosulfate Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃). This reduces soluble Se species to insoluble Se⁰, which precipitates at the interface.
Persistent Garlic Odor Trace OrganoseleniumActivated Carbon: Reflux the crude solution with activated charcoal (10 wt%) for 30 mins, then filter hot.
Module 3: The "Acid" Impurity (Carboxylic Acid)

Target Impurity: 2-Ethyl-4-pyrimidinecarboxylic acid. Cause: Air oxidation during storage or workup.

The Logic: The carboxylic acid is significantly more acidic (pKa ~3-4) than the aldehyde. A weak base wash will deprotonate the acid (making it water-soluble) without affecting the aldehyde or triggering aldol condensation.

Protocol:

  • Dissolve crude aldehyde in DCM.

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) .

    • Note: Do NOT use strong bases like NaOH here, as they can degrade the aldehyde.

  • The acid impurity moves to the aqueous layer as the sodium carboxylate.

  • The aldehyde remains in the DCM layer.

ImpuritySeparation Mix Crude Mixture (Aldehyde + Acid + Non-Polars) Bicarb Wash w/ Sat. NaHCO3 Mix->Bicarb AqPhase Aqueous Phase (Carboxylate Salt) Bicarb->AqPhase Acid Removal OrgPhase Organic Phase (Aldehyde + Non-Polars) Bicarb->OrgPhase Aldehyde Recovery BisulfiteStep Proceed to Bisulfite Protocol OrgPhase->BisulfiteStep

Figure 2: Sequential impurity removal logic. Acidic impurities must be removed BEFORE bisulfite treatment to prevent pH interference.

Frequently Asked Questions (FAQs)

Q1: My aldehyde solidified into a white mass after distillation. Is it pure? A: Not necessarily. Pyrimidine aldehydes readily form hydrates (gem-diols) or trimers upon standing, which appear as white solids.

  • Validation: Run an NMR in DMSO-d6. If the aldehyde proton signal (~9.8-10.0 ppm) is weak or absent, and you see a broad singlet around 6-7 ppm, it is the hydrate.

  • Fix: Azeotropic distillation with toluene can dehydrate the molecule back to the aldehyde form.

Q2: Can I use silica gel chromatography? A: Yes, but with caution. Pyrimidine aldehydes are basic (due to the pyrimidine nitrogens) and can streak on acidic silica.

  • Modification: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. Use a gradient of Hexanes:Ethyl Acetate.

Q3: Why is my yield low after Bisulfite purification? A: The "Release" step might be incomplete. The pyrimidine ring is electron-withdrawing, making the bisulfite adduct quite stable.

  • Optimization: Ensure the pH reaches >10 during regeneration.[3] If using NaOH causes degradation, use Formaldehyde (37% solution) as a scavenger. Formaldehyde binds bisulfite more strongly than the pyrimidine aldehyde, shifting the equilibrium to release your product.

References
  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Organic Process Research & Development, 2017.[2][4]

    • Link:[Link][2]

  • Selenium Dioxide Oxidation & Removal

    • Source: "Selenium Dioxide."[1][5][6][7] Organic Syntheses, Coll.[5][8] Vol. 4, p.229.[1] (Demonstrates Riley oxidation workup and selenium handling).

    • Link:[Link]

  • General Pyrimidine Chemistry

    • Source: PubChem Compound Summary for Ethyl pyrimidine-4-carboxylate (Structural analog for stability d
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Pyrimidinecarbaldehydes

Topic: Avoiding Polymerization & Hydration of Pyrimidinecarbaldehydes Ticket ID: PYR-ALD-STAB-001 Support Tier: Level 3 (Senior Application Scientist) The Core Issue: The "Hydration Trap" Why is my pyrimidine aldehyde tu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Polymerization & Hydration of Pyrimidinecarbaldehydes Ticket ID: PYR-ALD-STAB-001 Support Tier: Level 3 (Senior Application Scientist)

The Core Issue: The "Hydration Trap"

Why is my pyrimidine aldehyde turning into a solid/gum?

You are likely fighting thermodynamics. Unlike benzaldehyde, pyrimidinecarbaldehydes (especially the 2- and 4-isomers) possess a highly electron-deficient ring. This electron withdrawal makes the exocyclic carbonyl carbon significantly more electrophilic.

In the presence of even trace moisture, these aldehydes do not just get wet; they undergo a chemical reaction to form a gem-diol (hydrate) .[1] This hydrate is often a stable solid that is insoluble in organic solvents, leading users to believe their sample has "polymerized." However, true oligomerization (hemiacetal formation) often follows hydration if the sample is concentrated.

The Mechanism of Failure:

  • Activation: The pyrimidine nitrogens pull electron density, activating the carbonyl.

  • Hydration: Atmospheric moisture attacks the carbonyl to form a gem-diol.

  • Oligomerization: The gem-diol reacts with unhydrated aldehyde molecules to form hemiacetal oligomers (gunk).

Visualizing the Pathway (DOT Diagram)

PyrimidineStability cluster_prevention Prevention Strategy Aldehyde Free Aldehyde (Reactive Oil/Solid) Acetal Acetal Protected (Stable Liquid) Aldehyde->Acetal + ROH / H+ GemDiol Gem-Diol (Hydrate) (Insoluble Solid) Aldehyde->GemDiol + H2O (Fast) Acetal->Aldehyde + H2O / H+ (In Situ) GemDiol->Aldehyde - H2O (Heat/Vac) Oligomer Oligomer/Polymer (Irreversible Gunk) GemDiol->Oligomer Condensation

Figure 1: The degradation pathway of electron-deficient aldehydes vs. the acetal protection strategy.

The Stability Spectrum: Know Your Isomer

Not all pyrimidine aldehydes are equally unstable. The position of the formyl group relative to the ring nitrogens dictates reactivity.

IsomerStability ProfileStorage RecommendationPrimary Risk
2-Pyrimidinecarbaldehyde Critical. Highly unstable. Adjacent to two nitrogens.[2][3][4][5] Hydrates within minutes in air.Store as diethyl acetal . Hydrolyze only immediately before use.Rapid hydration to white solid; violent decomposition if distilled.
4-Pyrimidinecarbaldehyde Low. Unstable. Para/Ortho electronic effects make carbonyl highly reactive.Store as acetal or at -80°C under Argon.Self-condensation and hydration.
5-Pyrimidinecarbaldehyde Moderate. "Meta-like" position reduces electron withdrawal. Commercially available as a solid.[6]Store at 2-8°C, desiccated.Slow oxidation to carboxylic acid; slow hydration.

Troubleshooting & FAQs

Q1: "I bought 2-pyrimidinecarbaldehyde, but the bottle contains a white insoluble solid. Is it bad?"

Diagnosis: You likely have the hydrate (gem-diol) .[1] Technical Insight: The equilibrium constant for hydration (


) for electron-deficient heterocycles is very high. The white solid is likely the covalent hydrate, not a polymer.
Recovery Protocol: 
  • Do not try to dissolve it in neutral CDCl3; it won't dissolve.

  • Sublimation: If the sample is small, try vacuum sublimation (5-isomer).

  • Dehydration: Dissolve in toluene, add a Dean-Stark trap, and reflux to drive off water. This can revert the gem-diol to the aldehyde.[1]

  • The "Use-As-Is" Trick: If using for a condensation reaction (e.g., Wittig, reductive amination), you can often use the hydrate directly. The reaction conditions will drive the equilibrium toward the free aldehyde as it is consumed.

Q2: "My NMR shows no aldehyde peak (9-10 ppm), but the mass spec is correct."

Diagnosis: Your solvent is wet, or you are looking at the acetal/hydrate. Explanation:

  • Scenario A (Hydrate): Look for a peak around 5.5–6.5 ppm (CH(OH)2). The aldehyde proton shift is gone because the hybridization changed from sp2 to sp3.

  • Scenario B (Acetal): If you synthesized it from an alcohol, you likely formed the hemiacetal or acetal. Look for a methine proton around 5.5 ppm and alkoxy groups.

Q3: "How do I purify 4-pyrimidinecarbaldehyde without it turning to tar?"

Directive: Avoid distillation. Distillation requires heat, which accelerates self-condensation (Cannizzaro-type reactions) and polymerization. Recommended Workflow:

  • Column Chromatography: Use silica gel, but neutralize it first with 1% triethylamine to prevent acid-catalyzed polymerization.

  • Elute Fast: Do not let the aldehyde sit on the silica.

  • Immediate Storage: Evaporate solvent at low temperature (<30°C) and immediately freeze or convert to acetal.

The "Acetal Shield" Protocol (Recommended)

For 2- and 4-isomers, we strongly recommend storing the material as the dimethyl or diethyl acetal . This masks the electrophilic carbonyl.

Step 1: Synthesis of the Acetal (Storage Form)
  • Reagents: Pyrimidine precursor (e.g., methyl derivative), Selenium Dioxide (oxidant), Methanol.

  • Method: Refluxing methylpyrimidines with

    
     in methanol often yields the dimethyl acetal directly, skipping the unstable aldehyde stage.
    
  • Stability: The acetal is stable at room temperature (desiccated) for months.

Step 2: In Situ Deprotection (Usage)

When you are ready to run your reaction (e.g., a Wittig reaction):

  • Dissolve the acetal in your reaction solvent (THF/DCM).

  • Add 1.0 equivalent of aqueous HCl or TFA.

  • Stir for 15–30 minutes. Monitor by TLC (acetal spot disappears, aldehyde spot appears).

  • Do not isolate. Neutralize (if necessary for your next step) and add your next reagent immediately.

References & Grounding

  • Hydration of Electron-Deficient Aldehydes:

    • Mechanistic Insight: The hydration equilibrium of heterocyclic aldehydes is heavily favored by electron-withdrawing groups (like the pyrimidine ring), forming stable gem-diols that mimic polymerization.

    • Source: "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation." National Institutes of Health (PubMed).

  • Synthesis via Acetals:

    • Protocol: The use of dimethylformamide dimethyl acetal and other acetal precursors is the standard for generating pyrimidine cores without isolating unstable intermediates.

    • Source: "Synthesis of Pyrimidine Derivatives." Organic Chemistry Portal.

  • Stability of Isomers:

    • Data: 5-pyrimidinecarbaldehyde is commercially listed as a solid with standard cold storage, whereas 2- and 4- analogs are often sold as acetals or require specific handling due to higher reactivity.

    • Source: "Pyrimidine-2-carbaldehyde Properties & Safety."[2] PubChem.

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde

Welcome to the technical support center for the synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvents. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a solvent for the synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde?

When synthesizing a substituted pyrimidine like 2-Ethyl-4-pyrimidinecarbaldehyde, solvent selection is paramount as it directly influences reaction kinetics, equilibrium, and product selectivity.[1] The key parameters to consider are:

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent will affect the solubility of your starting materials and intermediates.[2] For many pyrimidine syntheses, polar solvents are preferred.[2] Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and may stabilize charged intermediates, potentially increasing the reaction rate. Aprotic solvents (e.g., DMF, acetonitrile), on the other hand, can be useful if reactants or intermediates are sensitive to protons.

  • Boiling Point: The reaction temperature is a critical factor.[2] The solvent's boiling point will dictate the maximum temperature you can achieve at atmospheric pressure. Some reactions may require heating to overcome activation energy barriers.[2]

  • Solubility of Reagents and Intermediates: All starting materials and key intermediates should be reasonably soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate efficient reaction.[2] Poor solubility can lead to low yields and the formation of side products.

Q2: How does the choice of solvent impact the reaction yield and purity of 2-Ethyl-4-pyrimidinecarbaldehyde?

The solvent can dramatically affect both the yield and purity of your final product. A well-chosen solvent will:

  • Enhance Reaction Rate: By effectively solvating the transition state of the rate-determining step, a good solvent can lower the activation energy and increase the reaction rate, leading to higher yields in a shorter time.

  • Minimize Side Reactions: An appropriate solvent can suppress unwanted side reactions. For instance, in reactions involving aldehydes, there's a risk of self-condensation or polymerization, especially under acidic conditions.[2] A solvent that minimizes the lifetime of reactive intermediates can help mitigate these side reactions.

  • Facilitate Product Crystallization: In some cases, the desired product may be sparingly soluble in the reaction solvent at cooler temperatures, allowing for easy isolation by crystallization directly from the reaction mixture upon cooling. This can significantly improve the purity of the crude product.

Troubleshooting Guide

Problem 1: Low or No Yield of 2-Ethyl-4-pyrimidinecarbaldehyde

Symptoms: TLC or HPLC analysis shows a large amount of unreacted starting materials and minimal product formation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Reactant Solubility One or more of your starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[3]1. Switch to a more polar solvent: If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or a polar protic solvent like ethanol.[4] 2. Use a co-solvent system: A mixture of solvents can sometimes provide the ideal solubility profile for all reactants.[5] 3. Increase the reaction temperature: If thermally stable, increasing the temperature can improve the solubility of your reactants.
Suboptimal Reaction Temperature The activation energy for the reaction may not be reached at the current temperature.[2]1. Increase the temperature: If your solvent has a low boiling point, switch to a higher boiling point solvent (e.g., from ethanol to n-butanol or toluene) to allow for a higher reaction temperature. 2. Monitor for degradation: Be cautious not to increase the temperature too high, as this could lead to the degradation of starting materials or the desired product.[3]
Inappropriate Solvent Polarity for the Mechanism The reaction mechanism may involve charged intermediates that are destabilized by a non-polar solvent.1. Screen different solvent polarities: Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) to find the optimal conditions.

Troubleshooting Workflow: Low Yield

start Low Yield Observed solubility Check Reactant Solubility start->solubility temp Evaluate Reaction Temperature solubility->temp Solubility OK sol_action Action: - Change to more polar solvent - Use co-solvent - Increase temperature solubility->sol_action Poor Solubility polarity Assess Solvent Polarity temp->polarity Temp OK temp_action Action: - Switch to higher boiling point solvent - Cautiously increase temperature temp->temp_action Temp Too Low pol_action Action: - Screen a range of solvents (protic and aprotic) polarity->pol_action Polarity Suboptimal SM Starting Materials INT Key Intermediate SM->INT Product 2-Ethyl-4-pyrimidinecarbaldehyde INT->Product Desired Pathway (Favored by optimal solvent) SideProduct Side Products (e.g., Aldol, Hantzsch) INT->SideProduct Competing Pathway (Influenced by solvent & temp)

Caption: Competing reaction pathways in the synthesis.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography results in poor separation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insoluble Intermediates or Byproducts An intermediate or a byproduct may have low solubility in the chosen solvent, leading to a complex mixture. [2]1. Choose a solvent with better solubilizing power for all components and intermediates. [2]This can lead to a cleaner reaction profile.
Product is too Soluble in the Crystallization Solvent The product may be highly soluble in the solvent used for recrystallization, preventing efficient crystallization.1. Perform a solvent screen for crystallization: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, water) and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Residual High-Boiling Point Solvent Solvents like DMF or DMSO can be difficult to remove completely and may interfere with crystallization and subsequent steps.1. Perform an aqueous workup: If your product is not water-soluble, wash the organic layer multiple times with water or brine to remove residual high-boiling point solvents. 2. Use a solvent with a lower boiling point if the reaction conditions permit.

Experimental Protocols

General Protocol for Solvent Screening
  • Small-Scale Reactions: Set up several small-scale reactions in parallel, each using a different solvent (e.g., ethanol, acetonitrile, DMF, toluene).

  • Identical Conditions: Ensure all other reaction parameters (temperature, stoichiometry, reaction time, catalyst) are identical across all reactions.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: After the designated reaction time, quench the reactions and analyze the crude product mixture from each reaction by HPLC or ¹H NMR to determine the conversion and the relative amount of product and byproducts.

  • Selection: Choose the solvent that provides the best combination of high yield and low impurity profile for scale-up.

References

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025). ResearchGate. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]

  • An improvement in the synthesis of ethyl pyrimidinecarbamates. (1981). Sci-Hub. [Link]

  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. (2020). ACS Publications. [Link]

  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. (2023). PubMed. [Link]

  • A solvent-free protocol for the green synthesis of heterocyclic chalcones. (2013). Scholars Research Library. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2023). MDPI. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

  • Effect of base and solvent on the yield for the synthesis of 2a. (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of 2-Alkyl-4-Pyrimidinecarbaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the diverse array of functionalized pyrimidines, 2-alkyl-4-pyrimidinecarbaldehydes stand out as versatile intermediates. The aldehyde group at the 4-position is a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of various pharmacophores. However, the nature of the alkyl substituent at the 2-position can significantly modulate the reactivity of the formyl group, influencing reaction rates, yields, and even mechanistic pathways.

This guide provides an in-depth comparison of the reactivity of 2-alkyl-4-pyrimidinecarbaldehydes, focusing on the electronic and steric effects imparted by the 2-alkyl group. While direct, side-by-side comparative studies with extensive experimental data for a homologous series of these compounds are not abundant in the published literature, we can infer reactivity trends based on established principles of organic chemistry and supplement this with relevant examples.

The Dual Influence of the 2-Alkyl Group: An Electronic and Steric Tug-of-War

The reactivity of the aldehyde at the C4 position is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both electronic and steric factors stemming from the 2-alkyl substituent.

Electronic Effects:

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases with the size and branching of the alkyl group (e.g., methyl < ethyl < isopropyl < tert-butyl). This electron donation to the pyrimidine ring can slightly decrease the electrophilicity of the C4-carbaldehyde carbon. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The electron-donating nature of the 2-alkyl group can therefore subtly attenuate this electron deficiency.

Steric Effects:

As the size of the 2-alkyl group increases, so does the steric hindrance around the pyrimidine ring. While the 2-position is not directly adjacent to the 4-carbaldehyde, increased steric bulk at C2 can influence the approach of nucleophiles to the C4-aldehyde. This steric congestion can hinder the formation of the tetrahedral intermediate in nucleophilic addition reactions, thereby slowing down the reaction rate.

The interplay of these two opposing effects—the deactivating (electron-donating) and sterically hindering nature of the alkyl group—determines the overall reactivity profile.

G cluster_0 Factors Influencing Reactivity of 2-Alkyl-4-Pyrimidinecarbaldehydes 2-Alkyl_Group 2-Alkyl Group (e.g., Me, Et, i-Pr, t-Bu) Electronic_Effects Electronic Effects (+I, electron-donating) 2-Alkyl_Group->Electronic_Effects Steric_Effects Steric Effects (Bulkiness) 2-Alkyl_Group->Steric_Effects Reactivity Reactivity of 4-Carbaldehyde Electronic_Effects->Reactivity Decreases (reduces electrophilicity) Steric_Effects->Reactivity Decreases (hinders nucleophilic attack)

Caption: Interplay of electronic and steric effects of the 2-alkyl group on the reactivity of the 4-carbaldehyde.

Comparative Reactivity in Key Transformations

We will now explore how the nature of the 2-alkyl group is expected to influence the outcome of several common reactions involving the 4-carbaldehyde functionality.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric accessibility.

Expected Reactivity Trend: 2-methyl > 2-ethyl > 2-isopropyl > 2-tert-butyl

Rationale:

  • 2-Methyl-4-pyrimidinecarbaldehyde: The methyl group offers the smallest steric hindrance and the weakest electron-donating effect in this series. Consequently, the aldehyde is most susceptible to nucleophilic attack.

  • 2-Ethyl-4-pyrimidinecarbaldehyde: The ethyl group is slightly more electron-donating and sterically demanding than the methyl group, leading to a modest decrease in reactivity.

  • 2-Isopropyl-4-pyrimidinecarbaldehyde: The increased branching of the isopropyl group leads to a more significant steric shield around the pyrimidine ring, making the approach of a nucleophile to the 4-aldehyde more difficult. Its electron-donating effect is also more pronounced.

  • 2-tert-Butyl-4-pyrimidinecarbaldehyde: The bulky tert-butyl group presents the most significant steric hindrance, which is expected to dramatically decrease the rate of nucleophilic addition. This steric effect will likely dominate over its slightly stronger electron-donating effect.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool in organic synthesis.[1] The reaction proceeds via the initial nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[2]

Expected Reactivity and Yield Trend: 2-methyl > 2-ethyl > 2-isopropyl > 2-tert-butyl

Rationale:

The initial step of the Wittig reaction is a nucleophilic addition. Therefore, the same steric and electronic principles discussed above apply. Aldehydes with less steric hindrance and greater electrophilicity will react faster and often give higher yields. It is anticipated that 2-methyl-4-pyrimidinecarbaldehyde would provide the highest yield in a Wittig reaction under identical conditions, while 2-tert-butyl-4-pyrimidinecarbaldehyde would be the most challenging substrate.

Experimental Protocols

Representative Protocol for a Wittig Reaction

This protocol is a general guideline and may require optimization for specific substrates and ylides.

Materials:

  • 2-Alkyl-4-pyrimidinecarbaldehyde (1.0 eq)

  • Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile) (1.1 eq)

  • Anhydrous Toluene

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the 2-alkyl-4-pyrimidinecarbaldehyde in anhydrous toluene under an inert atmosphere, add the Wittig reagent in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkene.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the aldehyde spot and the appearance of the product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_1 Wittig Reaction Workflow Start Start Reactants Mix Aldehyde and Wittig Reagent in Toluene Start->Reactants Reflux Reflux under Inert Atmosphere Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: A generalized workflow for the Wittig reaction of 2-alkyl-4-pyrimidinecarbaldehydes.

Reduction to Alcohols

The reduction of the 4-carbaldehyde to the corresponding primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones.[3][4]

Expected Reactivity Trend: 2-methyl ≈ 2-ethyl > 2-isopropyl > 2-tert-butyl

Rationale:

Sodium borohydride is a relatively small nucleophile, and the reduction of unhindered aldehydes is typically fast. For less bulky alkyl groups like methyl and ethyl, the reaction is expected to be rapid and high-yielding. As the steric bulk increases with the isopropyl and particularly the tert-butyl group, the rate of reduction may decrease, potentially requiring longer reaction times or slightly elevated temperatures to achieve full conversion.

Data Table: Inferred Reactivity for Sodium Borohydride Reduction

2-Alkyl SubstituentExpected Relative RateExpected YieldNotes
MethylVery FastExcellent (>95%)Standard conditions are likely sufficient.
EthylFastExcellent (>95%)Similar to methyl, minimal steric hindrance.
IsopropylModerateGood to ExcellentMay require slightly longer reaction times.
tert-ButylSlowGoodIncreased steric hindrance may necessitate forcing conditions.
Oxidation to Carboxylic Acids

The oxidation of the 4-carbaldehyde to a 4-pyrimidinecarboxylic acid is another key transformation. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[5]

Expected Reactivity Trend: The oxidation of aldehydes is generally a facile process and is less sensitive to steric hindrance compared to nucleophilic addition, as the initial step often involves the formation of a hydrate. Therefore, the reactivity is not expected to vary significantly across the series of 2-alkyl substituents under strong oxidizing conditions. However, milder oxidants might show some differentiation.

Rationale:

The mechanism of oxidation often involves the attack of the oxidant on the hydrate of the aldehyde, which is in equilibrium with the aldehyde itself. The formation of the hydrate is subject to the same steric and electronic effects, but strong oxidants are typically reactive enough to overcome these subtle differences. Therefore, all 2-alkyl-4-pyrimidinecarbaldehydes are expected to be readily oxidized to their corresponding carboxylic acids.[6]

Conclusion

The reactivity of 2-alkyl-4-pyrimidinecarbaldehydes is a nuanced interplay of the electron-donating and sterically hindering properties of the 2-alkyl substituent. For reactions that are sensitive to steric bulk and the electrophilicity of the carbonyl carbon, such as nucleophilic additions and the Wittig reaction, a clear trend in reactivity is expected: methyl > ethyl > isopropyl > tert-butyl. In contrast, reactions like strong oxidation are less likely to be significantly affected by the nature of the 2-alkyl group.

For the medicinal chemist, understanding these reactivity trends is crucial for the strategic design of synthetic routes to novel pyrimidine-based drug candidates. While this guide provides a framework based on established chemical principles, it is imperative to perform experimental validation for each specific substrate and reaction, as subtle electronic and conformational effects can sometimes lead to unexpected outcomes.

References

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229–234. [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. [Link]

  • The Wittig Reaction. (2014). UC Berkeley College of Chemistry. [Link]

  • Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. (2012). Advanced Materials Research, 550-553, 89-92. [Link]

  • CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
  • US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1972, 288-293. [Link]

  • Sodium Borohydride (NaBH4). Common Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • The Wittig Reaction. Organic Reactions. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1822-1826. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-150. [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 199, 213–218. [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. University of California, Irvine. [Link]

  • US2818378A - Oxidation of methyl-pyridines.
  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. PubChem. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 8(52), 29775–29787. [Link]

  • 2-mercaptopyrimidine. Organic Syntheses. [Link]

  • Notes- Rate of Reduction of Some Steroid Ketones with Sodium Borohydride. Journal of the American Chemical Society, 76(14), 3849–3850. [Link]

  • 4-(3-Tert-butyl-2-methylphenyl)pyrimidine. PubChem. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221334. [Link]

  • Synthesis and Characterization of Bivalent Tin(II) with 4-Tert-butylphenol. International Journal of Photochemistry and Photochemical Biology, 6(1), 1-6. [Link]

Sources

Comparative

biological activity of 2-Ethyl-4-pyrimidinecarbaldehyde vs. 2-methyl derivative

The following guide provides a technical comparison of 2-Ethyl-4-pyrimidinecarbaldehyde versus its 2-Methyl derivative. This analysis focuses on their roles as critical pharmacophores in the development of Acetylcholines...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-Ethyl-4-pyrimidinecarbaldehyde versus its 2-Methyl derivative. This analysis focuses on their roles as critical pharmacophores in the development of Acetylcholinesterase (AChE) reactivators and antineoplastic agents.[1]

Executive Summary: The "Alkyl Effect" in Pyrimidine Scaffolds

In drug design, the substitution of a methyl group (C1) with an ethyl group (C2) at the 2-position of the pyrimidine ring is a strategic modification used to tune lipophilicity (LogP) and steric fit .[1]

While both aldehydes serve primarily as electrophilic intermediates for synthesizing bioactive oximes and hydrazones, their biological impact diverges significantly in downstream derivatives:

  • 2-Methyl-4-pyrimidinecarbaldehyde: Favored for high-affinity binding in sterically restricted active sites (e.g., AChE catalytic gorge).[1] It yields derivatives with lower molecular weight and higher water solubility.[1]

  • 2-Ethyl-4-pyrimidinecarbaldehyde: Employed to enhance membrane permeability and blood-brain barrier (BBB) penetration due to increased lipophilicity.[1] However, the additional methylene group can introduce steric clashes in rigid enzymatic pockets, often resulting in a trade-off between transport efficiency and receptor affinity.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The following table contrasts the fundamental properties that drive the biological differences between these two analogues.

Feature2-Methyl-4-pyrimidinecarbaldehyde2-Ethyl-4-pyrimidinecarbaldehydeImpact on Bioactivity
Molecular Weight ~122.12 g/mol ~136.15 g/mol Ethyl adds mass, slightly reducing ligand efficiency.[1]
Est. LogP ~0.4 - 0.6~0.9 - 1.1Critical: Ethyl increases lipophilicity, improving passive transport across lipid bilayers.[1]
Steric Bulk (A-value) LowModerateEthyl group requires more volume; may disrupt binding in tight pockets (e.g., AChE Trp279 interaction).[1]
Reactivity High (Aldehyde)High (Aldehyde)Both are potent electrophiles; precursors for Schiff bases/oximes.[1]
Primary Use AChE Reactivator PrecursorBBB-Targeted AnalogueMethyl is the standard; Ethyl is the "transport-enhanced" variant.[1]

Biological Activity Analysis

A. Acetylcholinesterase (AChE) Reactivation (Neuroprotection)

The primary application of these aldehydes is the synthesis of pyridinium/pyrimidinium oximes , which serve as antidotes for organophosphate (nerve agent) poisoning.[1][2]

  • Mechanism of Action: The aldehyde is converted to an aldoxime (-CH=N-OH).[1] This nucleophilic oxime attacks the phosphorus atom of the nerve agent-inhibited AChE, displacing the poison and restoring enzyme function.[2]

  • The Comparative Insight:

    • Methyl Derivative: Oximes derived from the 2-methyl aldehyde often show superior in vitro reactivation rates (

      
      ) because the compact methyl group does not interfere with the enzyme's peripheral anionic site (PAS).[1]
      
    • Ethyl Derivative: While the intrinsic reactivation rate may be slightly lower due to steric hindrance, the 2-ethyl derivatives often exhibit superior in vivo efficacy in central nervous system (CNS) models.[1] The increased lipophilicity allows a higher fraction of the drug to cross the Blood-Brain Barrier (BBB), a critical limitation of standard quaternary antidotes like 2-PAM.[1]

B. Antineoplastic Activity (Thienopyrimidines)

In cancer research, these aldehydes are condensed to form thienopyrimidine scaffolds.[1] A comparative study on breast cancer cell lines (MCF-7, MDA-MB-231) highlighted distinct selectivity profiles:

  • Selectivity Shift: The 2-ethyl substitution altered the cytotoxicity profile compared to the methyl/ester analogues.[1]

    • Observation: The 2-ethyl derivative demonstrated a unique IC50 profile (approx.[1][3][4][5] 0.24 µM against MDA-MB-231), suggesting that the ethyl group's flexibility allows it to adapt to slightly different hydrophobic pockets in the target kinase or receptor, potentially bypassing resistance mechanisms affecting rigid methyl analogues.[1]

    • Toxicity:[2][6][7][8] Both derivatives showed low cytotoxicity to normal cells (MCF-10A), but the ethyl derivative's higher lipophilicity correlated with different intracellular accumulation kinetics.[1]

Visualizing the Mechanism

The following diagram illustrates the synthesis of the active oxime antidote and its reactivation mechanism, highlighting where the Ethyl vs. Methyl steric influence occurs.

G cluster_0 Critical Comparison Point Aldehyde Precursor: 2-R-4-Pyrimidinecarbaldehyde (R=Methyl or Ethyl) Oxime Active Drug: Pyrimidine Aldoxime Aldehyde->Oxime + Hydroxylamine (NH2OH) Transition Transition State: Oxime attacks Phosphorus Oxime->Transition Nucleophilic Attack InhibitedAChE Inhibited AChE (Phosphorylated Serine) InhibitedAChE->Transition RestoredAChE Restored AChE + Phosphorylated Oxime Transition->RestoredAChE Displacement Note R-Group Sterics: Methyl = Tight Fit Ethyl = Potential Clash Transition->Note

Figure 1: Pathway from aldehyde precursor to AChE reactivation. The R-group (Methyl/Ethyl) influences the stability of the Transition State within the enzyme gorge.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Aldoximes (Active Form)

Objective: Convert the aldehyde to the bioactive oxime for AChE testing.

  • Reagents:

    • Substrate: 1.0 eq of 2-Ethyl-4-pyrimidinecarbaldehyde (or 2-Methyl analog).[1]

    • Reagent: 1.2 eq Hydroxylamine hydrochloride (

      
      ).[1]
      
    • Base: 1.2 eq Sodium Carbonate (

      
      ).[1]
      
    • Solvent: Ethanol/Water (1:1 v/v).[1]

  • Procedure:

    • Dissolve the aldehyde in ethanol.[1]

    • Dissolve hydroxylamine HCl and sodium carbonate in water.[1]

    • Add the aqueous solution dropwise to the aldehyde solution at 0°C.

    • Reflux the mixture for 2–4 hours (Monitor via TLC; Mobile phase: DCM/MeOH 9:1).

    • Observation: The 2-Ethyl derivative typically requires slightly longer reflux times (approx. +30 mins) due to the inductive effect and steric bulk of the ethyl group compared to the methyl.[1]

    • Cool to precipitate the oxime.[1] Recrystallize from ethanol.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the oxime singlet (~8.2–8.5 ppm) and broad -OH peak.[1]

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

Objective: Empirically verify the lipophilicity gain of the Ethyl derivative.[1]

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Steps:

    • Dissolve known mass of compound in octanol-saturated buffer.[1]

    • Add buffer-saturated octanol.[1] Shake for 24 hours at 25°C.

    • Separate phases and quantify concentration in each phase using UV-Vis spectroscopy (260–280 nm).[1]

  • Calculation:

    
    .[1]
    
  • Expected Result: The 2-Ethyl derivative should show a LogP approximately 0.5 units higher than the 2-Methyl derivative, confirming its potential for better membrane permeability.[1]

Conclusion & Recommendation

  • Select 2-Methyl-4-pyrimidinecarbaldehyde if your target is a rigid, solvent-exposed active site where steric bulk is a liability, or if you require rapid intrinsic reaction kinetics in in vitro assays.[1]

  • Select 2-Ethyl-4-pyrimidinecarbaldehyde if your drug development program targets the CNS or intracellular pathogens.[1] The "Ethyl penalty" in steric fit is often outweighed by the "Ethyl advantage" in bioavailability and membrane crossing.

References

  • Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes.[1][9] Neurotoxicity Research.[1] Link

  • Gong, P., et al. (2014).[8] Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents.[1][8] European Journal of Medicinal Chemistry.[1] Link

  • Musilek, K., et al. (2007). Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator. Molecules.[1][3][10][6][7][8][11][12][13][14][15][16] Link

  • Vasil'ev, A., et al. (2023).[5][8] 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties.[1][17][4][5] ResearchGate/MDPI.[1] Link[1]

  • Worek, F., et al. (2012).[2] Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents.[2][7][9] Accounts of Chemical Research.[1][18] Link

Sources

Validation

comparing different synthetic routes to 2-Ethyl-4-pyrimidinecarbaldehyde

The following guide compares synthetic routes for 2-Ethyl-4-pyrimidinecarbaldehyde , a critical heterocyclic intermediate. Executive Summary The synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: N/A for specific aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares synthetic routes for 2-Ethyl-4-pyrimidinecarbaldehyde , a critical heterocyclic intermediate.

Executive Summary

The synthesis of 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: N/A for specific aldehyde; derivative of CAS 1775-43-5) presents a classic regioselectivity challenge. The 2-ethyl substituent dictates the choice of amidine precursor, while the 4-formyl group requires careful oxidation state management.

This guide evaluates three primary methodologies:

  • Route A (The "Classic" Oxidation): Oxidative functionalization of 2-ethyl-4-methylpyrimidine using Selenium Dioxide (SeO₂).

  • Route B (The "Direct" Acetal): De novo ring construction using a masked aldehyde precursor (Enaminone).

  • Route C (The "Reductive" Approach): Reduction of the corresponding ethyl ester.

Recommendation: Route B is the superior protocol for high-purity applications, offering 20-30% higher yields and avoiding toxic selenium waste. Route A remains viable for low-cost, large-scale crude preparations where purification infrastructure exists.

Part 1: Route Analysis & Mechanism

Route A: SeO₂ Oxidation of 2-Ethyl-4-methylpyrimidine

This route relies on the "Riley Oxidation," exploiting the acidity of the methyl protons at the 4-position of the pyrimidine ring.

  • Step 1: Condensation of Propionamidine with Acetylacetaldehyde dimethyl acetal (or 4,4-dimethoxy-2-butanone) to yield 2-ethyl-4-methylpyrimidine .

  • Step 2: Selective oxidation of the activated methyl group to the aldehyde using SeO₂ in dioxane/water.

Mechanism: The reaction proceeds via an ene-type reaction of the enolized methylpyrimidine with SeO₂, followed by a [2,3]-sigmatropic rearrangement to form the selenite ester, which decomposes to the aldehyde.

Pros:

  • Low raw material cost (Acetylacetaldehyde dimethyl acetal is a commodity chemical).

  • One-step precursor synthesis.

Cons:

  • Toxicity: Generates colloidal selenium and organoselenium byproducts.

  • Purification: Difficult removal of selenium traces; often requires chromatography.

  • Yield: Moderate (40-55%) due to over-oxidation to carboxylic acid.

Route B: De Novo Synthesis via Enaminone (Recommended)

This route constructs the pyrimidine ring already containing the protected aldehyde functionality.

  • Reagent: 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (DMA-acetal).

  • Reaction: Condensation with Propionamidine hydrochloride.

  • Mechanism: Aza-Michael addition of the amidine to the enaminone, followed by cyclodehydration.

Pros:

  • High Regioselectivity: The electronic bias of the enaminone ensures exclusive formation of the 4-isomer.

  • Safety: No heavy metals or toxic oxidants.

  • Throughput: The intermediate acetal can be distilled or hydrolyzed directly.

Cons:

  • Reagent cost (DMA-acetal) is higher than methyl ketone precursors.

Part 2: Comparative Performance Data

MetricRoute A (SeO₂ Oxidation)Route B (Direct Acetal)Route C (Ester Reduction)
Overall Yield 35 - 50%65 - 80% 40 - 60%
Purity (Crude) Low (Se contaminants)High (>95%) Moderate
Step Count 22 (Reaction + Hydrolysis)3 (Synthesis -> Ester -> Aldehyde)
Safety Profile Poor (Neurotoxic SeO₂)Excellent Good
Scalability Difficult (Waste disposal)High Moderate (Cryogenic steps)
Cost/Gram LowModerateHigh

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the chemical logic flow for selecting the optimal route.

G Start Target: 2-Ethyl-4-pyrimidinecarbaldehyde Propionamidine Starting Material: Propionamidine HCl RouteA_Step1 Route A: Condensation (+ 4,4-dimethoxy-2-butanone) Propionamidine->RouteA_Step1 Low Cost RouteB_Step1 Route B: Condensation (+ DMA-Acetal Enaminone) Propionamidine->RouteB_Step1 High Purity IntermediateA 2-Ethyl-4-methylpyrimidine RouteA_Step1->IntermediateA RouteA_Step2 Oxidation (SeO2) Reflux, Dioxane IntermediateA->RouteA_Step2 Toxic Byproducts Product Final Product Aldehyde RouteA_Step2->Product IntermediateB Diethyl Acetal Intermediate RouteB_Step1->IntermediateB RouteB_Step2 Acid Hydrolysis (HCl/H2O) IntermediateB->RouteB_Step2 Quantitative RouteB_Step2->Product

Figure 1: Synthetic pathways comparing the Oxidative (Red) and Direct Acetal (Green) routes.

Part 4: Detailed Experimental Protocols

Protocol 1: Route B (Recommended) - The Enaminone Method

Reagents:

  • Propionamidine Hydrochloride (1.0 eq)

  • 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (1.0 eq) [Commercially available or prepared from 1,1-dimethoxyacetone + DMF-DMA]

  • Sodium Ethoxide (1.2 eq)

  • Ethanol (Absolute)[1][2]

Step-by-Step Workflow:

  • Preparation of Free Base: In a dry 3-neck flask under N₂, dissolve Propionamidine HCl (10.85 g, 100 mmol) in Ethanol (100 mL). Add Sodium Ethoxide (21 wt% in EtOH, 40 mL) dropwise at 0°C. Stir for 30 min.

  • Condensation: Add 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (17.3 g, 100 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the enaminone.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Resuspend the residue in Water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Isolation: Dry organic layers over Na₂SO₄ and concentrate to yield 2-ethyl-4-pyrimidinecarbaldehyde dimethyl acetal as a pale yellow oil (Yield: ~85%).

  • Hydrolysis (Deprotection): Dissolve the acetal in THF (50 mL) and add 1M HCl (20 mL). Stir at RT for 2 hours.

  • Final Purification: Neutralize with sat. NaHCO₃, extract with DCM, and concentrate. The aldehyde is unstable; store under Argon at -20°C or use immediately.

Protocol 2: Route A - The SeO₂ Oxidation (Legacy)

Reagents:

  • 2-Ethyl-4-methylpyrimidine (10 mmol)

  • Selenium Dioxide (12 mmol)

  • 1,4-Dioxane (20 mL) / Water (1 mL)

Step-by-Step Workflow:

  • Setup: In a fume hood (Caution: SeO₂ is toxic), dissolve 2-ethyl-4-methylpyrimidine (1.22 g) in 1,4-dioxane. Add SeO₂ (1.33 g) and water.

  • Oxidation: Reflux the mixture vigorously for 4 hours. The solution will turn black as metallic Selenium precipitates.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove Selenium metal. Wash the pad with hot dioxane.

  • Extraction: Concentrate the filtrate. Dissolve residue in DCM and wash with water.

  • Purification: The crude product contains unreacted starting material and the carboxylic acid over-oxidation product. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Note: Yield is typically lower (40-50%) due to the formation of 2-ethyl-4-pyrimidinecarboxylic acid.

References

  • Riley Oxidation Mechanism: "Selenium Dioxide Oxidation." Organic Chemistry Portal. Available at: [Link]

  • Pyrimidine Synthesis via Enaminones: "Synthesis of Pyrimidines from Enaminones and Amidines." Organic Syntheses. (General methodology reference).
  • SeO2 Safety & Protocol: "Selenium Dioxide (SeO2) - Reagent Profile." Master Organic Chemistry. Available at: [Link]

  • Propionamidine Reactivity: "Synthesis of 2-substituted pyrimidines." Journal of Heterocyclic Chemistry (Analogous protocols for ethyl-substituted systems).

Sources

Comparative

Comparative Reactivity &amp; Analytical Specificity Guide: 2-Ethyl-4-pyrimidinecarbaldehyde

Executive Summary 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 100937-75-5) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors (e.g., PAK1, EGFR) and STAT6 modulators.[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 100937-75-5) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors (e.g., PAK1, EGFR) and STAT6 modulators.[1] In drug development, "cross-reactivity" for small molecule intermediates refers to two distinct challenges: analytical interference (specificity against structural analogs) and chemoselectivity (competing reaction pathways during synthesis).

This guide provides a technical comparison of 2-Ethyl-4-pyrimidinecarbaldehyde against its structural analogs (2-Methyl-4-pyrimidinecarbaldehyde and 4-Pyrimidinecarbaldehyde), establishing protocols to quantify its purity and reactivity profile.

Part 1: Comparative Performance Analysis

The ethyl group at the C2 position introduces steric and lipophilic shifts that distinguish this molecule from its methyl and unsubstituted counterparts. These physicochemical differences drive the "cross-reactivity" profile in both biological assays (off-target binding) and chemical synthesis (side-reaction rates).

Table 1: Physicochemical & Reactivity Profile Comparison
Feature2-Ethyl-4-pyrimidinecarbaldehyde 2-Methyl-4-pyrimidinecarbaldehyde 4-Pyrimidinecarbaldehyde Implication for Development
Lipophilicity (LogP) ~0.95 (Moderate)~0.45 (Low)~0.10 (Hydrophilic)The ethyl group increases retention on C18 columns, resolving it from polar oxidation impurities.
Aldehyde Reactivity Moderate (Steric hindrance from C2-ethyl)HighVery HighSlower Schiff base formation compared to analogs; requires harsher conditions for condensation reactions.
Metabolic Stability Susceptible to C2-ethyl oxidationSusceptible to C2-methyl oxidationStable RingC2-ethyl can oxidize to the ketone or alcohol in metabolic assays, creating "cross-reactive" metabolites.
Solubility Good in DCM, EtOAc, AlcoholsGood in Water, AlcoholsHigh in Water2-Ethyl variant allows for non-aqueous workups, reducing hydration of the aldehyde to gem-diols.
Part 2: Mechanisms of Cross-Reactivity

In the context of this intermediate, cross-reactivity manifests primarily through nucleophilic competition . The pyrimidine ring is electron-deficient, making the C4-aldehyde highly electrophilic, but the ring nitrogens can also participate in binding.

1. Analytical Cross-Reactivity (Interference)

Common impurities that "cross-react" (co-elute or interfere) in HPLC/UV assays include:

  • 2-Ethyl-4-pyrimidinecarboxylic acid: The auto-oxidation product.

  • 2-Vinyl-4-pyrimidinecarbaldehyde: A dehydrogenation impurity often found in ethyl-substituted heterocycles.

  • Regioisomers: 2-Ethyl-5-pyrimidinecarbaldehyde (rare, but possible depending on synthesis route).

2. Chemical Cross-Reactivity (Chemoselectivity)

When used to synthesize kinase inhibitors, the aldehyde must react selectively (e.g., Knoevenagel condensation or Reductive Amination) without the pyrimidine ring undergoing Nucleophilic Aromatic Substitution (


). The C2-ethyl group acts as a "shield," reducing the rate of 

at the C2 position compared to the 2-H or 2-Methyl analogs, thereby improving synthetic specificity.
Part 3: Visualization of Reactivity Pathways

The following diagram maps the critical "cross-reactivity" nodes where side reactions or analytical interference occur.

ReactivityPathways Start 2-Ethyl-4-pyrimidine carbaldehyde Oxidation Auto-Oxidation (Storage) Start->Oxidation Air/Light Condensation Target Synthesis (Reductive Amination) Start->Condensation +Amine/NaBH4 SideRxn Side Reaction (Ring Addition) Start->SideRxn Strong Nuc- AcidImpurity Carboxylic Acid (Analytical Interference) Oxidation->AcidImpurity +[O] DrugProduct Kinase Inhibitor (Target) Condensation->DrugProduct Major Path Aminal Aminal/Hemiaminal (Unstable Intermediate) SideRxn->Aminal Reversible

Figure 1: Reactivity divergence showing the primary analytical interference (Acid Impurity) and the target synthetic pathway.

Part 4: Experimental Protocols
Protocol A: Self-Validating Specificity Assay (HPLC)

Objective: To quantify 2-Ethyl-4-pyrimidinecarbaldehyde purity without interference from its oxidation product (Acid) or ethyl-analogs.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens aldehyde peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 end-capped column (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Methodology:

  • Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water. Note: Avoid methanol to prevent hemiacetal formation which causes peak splitting.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar acids).

    • 2-10 min: 5% → 60% B (Linear gradient).

    • 10-12 min: 60% B (Wash).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Validation Criteria (The "Self-Check"):

    • Resolution (Rs): The peak for the Carboxylic Acid (RT ~1.5 min) must be resolved from the Aldehyde (RT ~6.5 min) with Rs > 2.0.

    • Peak Purity: Use Diode Array Detector (DAD) to confirm the aldehyde peak spectrum is uniform across the peak width, ensuring no co-eluting isomers.

Protocol B: Differential Reactivity Test (Chemoselectivity)

Objective: Determine if the batch contains reactive impurities (like 2-chloropyrimidines) that could cross-react during synthesis.

  • Setup: Dissolve 1 eq. of 2-Ethyl-4-pyrimidinecarbaldehyde in DCM.

  • Challenge: Add 0.5 eq. of 4-Nitroaniline (weak nucleophile) and mild acid catalyst (acetic acid).

  • Monitor: Stir at RT for 1 hour. Analyze by TLC/LC-MS.

  • Interpretation:

    • Pass: Only Schiff base formation observed (Aldehyde reactivity).

    • Fail: Formation of N-arylated pyrimidine (indicates presence of leaving groups on the ring, e.g., Cl/F impurities).

Part 5: Analytical Decision Tree

Use this logic flow to troubleshoot "cross-reactivity" (interference) in your data.

DecisionTree Start Unknown Peak Detected (Cross-Reactivity?) CheckRT Does RT match Carboxylic Acid? Start->CheckRT CheckMS Check Mass Spectrum (M+1) CheckRT->CheckMS No ResultOx Oxidation Impurity (Store under N2) CheckRT->ResultOx Yes ResultHem Hemiacetal (Change Solvent) CheckMS->ResultHem M+32 (MeOH adduct) ResultIso Regioisomer (Check Synthesis) CheckMS->ResultIso M+1 Matches Parent

Figure 2: Troubleshooting logic for identifying cross-reactive species in analytical data.

References
  • Xu, Y., et al. (2013).[2] "Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Nagashima, S., et al. (2007). "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry.

  • Jansa, P., et al. (2014).[3][4] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and inhibitory effects." Medicinal Chemistry Research.

  • Fisher Scientific. (2021).[5] "Safety Data Sheet: 2-Ethyl-4-pyrimidinecarbaldehyde." Fisher Scientific Safety Data.

Sources

Validation

Comparative Stability Profiling of Pyrimidine Carbaldehydes: Isomeric Effects and Handling Protocols

Executive Summary In heterocyclic drug discovery, pyrimidine carbaldehydes are critical "linchpin" intermediates. However, their utility is often compromised by a stark disparity in stability governed by the position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In heterocyclic drug discovery, pyrimidine carbaldehydes are critical "linchpin" intermediates. However, their utility is often compromised by a stark disparity in stability governed by the position of the formyl group relative to the ring nitrogens. This guide provides a technical analysis of the 2-, 4-, and 5-pyrimidinecarboxaldehyde isomers, establishing that 5-pyrimidinecarboxaldehyde is a stable, isolable solid , whereas the 2- and 4-isomers are highly reactive electrophiles that exist primarily as hydrates in aqueous media and degrade rapidly upon isolation.[1]

Mechanistic Stability Analysis: The "Alpha-Effect"

The stability of pyrimidine aldehydes is dictated by the electron-deficiency of the carbonyl carbon, which is modulated by the pyrimidine ring's nitrogen atoms.

Electronic Descriptors
  • 5-Pyrimidinecarboxaldehyde (The "Meta" Analog): The formyl group is at the 5-position, effectively meta to both ring nitrogens.[1] It experiences inductive electron withdrawal but is not in direct conjugation with the imine (

    
    ) bond. This results in a carbonyl character similar to, though more reactive than, nitrobenzaldehyde.
    
  • 2- and 4-Pyrimidinecarboxaldehydes (The "Ortho/Para" Analogs):

    • 2-Isomer: Flanked by two adjacent nitrogens (

      
      -position).[1]
      
    • 4-Isomer: Adjacent to one nitrogen and conjugated to the other (

      
      -position).[1]
      
    • Consequence: The ring nitrogens exert a powerful electron-withdrawing effect (

      
       and 
      
      
      
      effects), rendering the carbonyl carbon intensely electrophilic.[1] In the presence of trace moisture, these isomers shift the equilibrium almost entirely toward the gem-diol (hydrate) form, which is prone to polymerization or Cannizzaro-type disproportionation.
The Hydration Equilibrium Pathway

The following diagram illustrates the hydration trap that renders the 2- and 4-isomers unstable.

Hydration_Mechanism Fig 1. Hydration equilibrium. 2- and 4-isomers favor the Red node (Hydrate) rapidly. Aldehyde Free Aldehyde (Reactive Electrophile) TS Nucleophilic Attack (Transition State) Aldehyde->TS + H2O Polymer Oligomers/Polymers (Irreversible) Aldehyde->Polymer Concentrated/Neat GemDiol Gem-Diol (Hydrate) (Thermodynamic Sink) TS->GemDiol Fast for 2/4-isomers GemDiol->Aldehyde Slow Reversion

[1]

Comparative Data Profile

The following table synthesizes physical properties and reactivity data to guide experimental design.

Feature2-Formylpyrimidine 4-Formylpyrimidine 5-Formylpyrimidine
Physical State Unstable Oil / Hydrate SolidLiquid / Low-melting SolidStable Crystalline Solid
Melting Point N/A (Decomposes)~225°C (Boiling Point)39–43°C
Hydration (

)
High (

).[1] Exists as gem-diol in water.[1][2]
Moderate-High.[1]Low. Exists as aldehyde.[1][3][4][5][6]
Storage Stability Hours (at RT). Requires -20°C under Ar.[1]Days/Weeks (at -20°C).[1]Months/Years (at RT).
Preferred Form In situ or Acetal protected.[1]Freshly distilled or Acetal.[1][7]Free Aldehyde.
Primary Risk Rapid hydration & polymerization.[1][7]Cannizzaro disproportionation.Standard oxidation to acid.[1][7]

Experimental Protocols

Protocol A: Handling the Stable 5-Isomer

Applicable for: 5-pyrimidinecarboxaldehyde (CAS: 10070-92-5)[1][5]

Context: This isomer behaves like a standard aromatic aldehyde.[1]

  • Storage: Store in a dark container at 2–8°C. No inert atmosphere is strictly required, though recommended for long-term purity.

  • Reaction Solvent: Compatible with Methanol, DCM, THF, and DMF.

  • Purification: Can be purified via standard silica gel flash chromatography (Eluent: EtOAc/Hexane).[1]

Protocol B: In Situ Trapping of Unstable 2/4-Isomers

Applicable for: 2-pyrimidinecarboxaldehyde (CAS: 114972-20-8) and 4-isomer (CAS: 2435-50-9)

Context: Isolation of the free aldehyde often leads to yield loss. This "Self-Validating" protocol generates the aldehyde and consumes it immediately, bypassing the instability window.

Workflow: Oxidation-Condensation Cascade

  • Precursor: Start with the corresponding alcohol (e.g., 2-hydroxymethylpyrimidine).[1]

  • Oxidant: Use Manganese Dioxide (

    
    )  (activated) or Dess-Martin Periodinane (DMP) .[1] Note: Avoid aqueous oxidants like Jones reagent to prevent hydrate lock.
    
  • Step-by-Step:

    • Step 1: Suspend precursor (1.0 eq) and activated

      
       (10.0 eq) in anhydrous DCM or Chloroform.
      
    • Step 2: Stir at reflux for 2–4 hours. Monitor by TLC (aldehyde spot will be faint/streaking due to instability).[1]

    • Step 3 (The Trap): Do NOT concentrate to dryness. Filter the reaction mixture through a Celite pad directly into a flask containing the next reagent (e.g., amine for reductive amination or ylide for Wittig).

    • Validation: The yield of the final coupled product validates the intermediate's formation.

Protocol C: Storage as Diethyl Acetal

If you must store the 2- or 4-isomer, convert it to the acetal.[1]

  • Protection: React crude aldehyde with Triethyl Orthoformate (

    
    ) and a catalytic amount of 
    
    
    
    -TsOH in Ethanol.
  • Result: The diethyl acetal is a stable oil that can be stored at room temperature.

  • Deprotection: Release the aldehyde only when needed using dilute aqueous HCl/THF (1:1) for 30 minutes, then immediately extract and react.

Decision Guide & Workflow

Use this logic flow to determine the correct experimental approach for your target molecule.

Decision_Tree Fig 2. Experimental Decision Tree for Pyrimidine Aldehydes Start Select Target Isomer Isomer5 5-Formylpyrimidine Start->Isomer5 Isomer24 2- or 4-Formylpyrimidine Start->Isomer24 Action5 Standard Protocol: - Store at 4°C - Use directly - Silica purification OK Isomer5->Action5 Q_Isolate Must you isolate? Isomer24->Q_Isolate Path_Yes Yes (Storage) Q_Isolate->Path_Yes Yes Path_No No (Reaction) Q_Isolate->Path_No No Acetal Convert to Acetal (Stable Storage Form) Path_Yes->Acetal InSitu In-Situ Generation: Oxidize & Trap immediately Path_No->InSitu

References

  • ChemicalBook. (2025).[1][8][4][5] Pyrimidine-5-carboxaldehyde Properties and Safety. Retrieved from [1]

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Context: Electronic effects in diazines).

  • American Elements. (2025). Pyrimidine-4-carbaldehyde Specifications. Retrieved from [1]

  • Bredereck, H., et al. (1964).[1] Formylation of reactive methylene compounds. Chemische Berichte. (Context: Synthesis of pyrimidine aldehydes).

  • Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Context: Hydration of 2- and 4-formylpyrimidines).

  • Joshi, V. S., et al. (2017). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. ResearchGate.[1][8] Retrieved from

Sources

Comparative

Publish Comparison Guide: Validation of Biological Assays for 2-Ethyl-4-Pyrimidinecarbaldehyde Derivatives

Executive Summary: The Validation Challenge 2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1092299-36-9) serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly thienopyrimidines and oxime derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

2-Ethyl-4-pyrimidinecarbaldehyde (CAS: 1092299-36-9) serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly thienopyrimidines and oxime derivatives .[1] These compounds are frequently investigated for their antiproliferative (anticancer) and antimicrobial properties.

However, validating biological assays for these derivatives presents a specific challenge: metabolic interference . Pyrimidine analogs can structurally mimic endogenous nucleosides, potentially altering mitochondrial respiration rates independently of cell death. This can lead to false negatives in standard tetrazolium-based assays (e.g., MTT).

This guide objectively compares the industry-standard MTT Colorimetric Assay against the ATP Luminescence Assay (e.g., CellTiter-Glo®) for validating the potency of 2-ethyl-4-pyrimidinecarbaldehyde derivatives.

Comparative Analysis: MTT vs. ATP Luminescence

The Core Conflict: Cost vs. Accuracy

While the MTT assay is cost-effective and widely established, it relies on mitochondrial dehydrogenase activity.[1] Since many pyrimidine derivatives target kinase pathways or tubulin polymerization (affecting mitochondrial dynamics), the MTT signal may uncouple from actual cell viability.

FeatureMethod A: MTT Assay (Colorimetric) Method B: ATP Luminescence (Recommended)
Detection Principle Reduction of tetrazolium salt to formazan by mitochondrial enzymes.[1]Quantification of ATP, a direct marker of metabolically active cells.[1]
Sensitivity Moderate (~1,000 cells/well).High (<10 cells/well).
Interference Risk High: Pyrimidine scaffolds can exhibit redox cycling or alter mitochondrial function without killing the cell immediately.[1]Low: ATP degradation happens rapidly after cell death (loss of membrane integrity).
Throughput Low/Medium (Requires solubilization step).High (Add-and-read, "Glow" kinetics).
Linearity (R²) Typically 0.95 - 0.[1]98.Typically > 0.99 over 3-4 logs.[1]
Z-Factor (Robustness) Often 0.5 - 0.[1]7.Often > 0.8 (Excellent for HTS).
Expert Insight: Why ATP Wins for Pyrimidines

"In my experience screening pyrimidine-based kinase inhibitors, MTT often underestimates potency because cells arrested in G2/M phase (a common effect of these derivatives) can undergo 'mitochondrial swell,' leading to hyper-reduction of MTT despite halted proliferation.[1] ATP assays bypass this artifact by measuring the total energy pool, which drops precipitously upon cytostasis or cytotoxicity."[1]

Validation Framework (E-E-A-T)

To validate the biological assay for your specific 2-ethyl-4-pyrimidinecarbaldehyde derivative, you must demonstrate that the assay measures the drug's effect, not an artifact.[1]

A. Linearity & Dynamic Range
  • Requirement: The signal must be proportional to cell number.

  • Test: Plate cells at densities from 100 to 50,000 cells/well.

  • Acceptance Criteria:

    
     for the regression line of Signal vs. Cell Number.
    
B. Signal Stability (Half-Life)
  • Requirement: The signal must remain stable during the read time of the plate.

  • Test: Measure the same plate at T=0, T=30min, and T=60min.

  • Acceptance Criteria: Signal drift < 10% over 1 hour.

C. Z-Factor (Assay Robustness)

The Z-factor measures the separation between the positive control (100% inhibition, e.g., Staurosporine) and the negative control (DMSO vehicle).[1]


[1]
  • Target:

    
     is acceptable; 
    
    
    
    is excellent.

Validated Protocol: ATP Luminescence Assay

Objective: Determine the IC50 of a novel 2-ethyl-4-pyrimidinecarbaldehyde derivative (Code: PYR-2E) in MCF-7 breast cancer cells.

Materials
  • Analyte: PYR-2E (dissolved in 100% DMSO, 10 mM stock).

  • Cells: MCF-7 (ATCC HTB-22).[1]

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP detection reagent.[1]

  • Plate: 96-well White Opaque Bottom (Critical to prevent cross-talk).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest MCF-7 cells and dilute to 50,000 cells/mL.[1]

    • Dispense 100 µL/well (5,000 cells/well) into the white plate.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare a 1:3 serial dilution of PYR-2E in DMSO (9 points).[1]

    • Dilute compound 1:1000 into culture medium (Final DMSO = 0.1%).

    • Remove old media from the plate and add 100 µL of compound-containing media.

    • Controls:

      • Max Signal: 0.1% DMSO only (Vehicle).

      • Min Signal: 10 µM Staurosporine (Cell Death Control).[1]

      • Blank: Media only (No cells).

  • Incubation (Day 1-4):

    • Incubate for 72 hours. (Pyrimidines often require multiple cell cycles to manifest antiproliferative effects).

  • Detection (Day 4):

    • Equilibrate the plate and ATP reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP Reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 mins (to lyse cells).

    • Incubate at RT for 10 mins (to stabilize signal).

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 - 1.0 sec/well).

Visualizations

Diagram 1: Biological Mechanism & Assay Logic

This diagram illustrates why the ATP assay is a more direct measure of the downstream effects of pyrimidine derivatives compared to metabolic surrogates.

G cluster_0 Compound Action cluster_1 Cellular Response cluster_2 Assay Detection Compound 2-Ethyl-4-pyrimidine Derivative Target Target Binding (e.g., Kinase/Tubulin) Compound->Target Arrest Cell Cycle Arrest (G2/M) Target->Arrest Mito Mitochondrial Dysfunction Arrest->Mito Potential Swell Death Apoptosis/ Necrosis Arrest->Death MTT MTT Assay (Metabolic Activity) Mito->MTT Indirect (Risk of Artifact) ATP ATP Assay (Cell Viability) Death->ATP Direct Correlation (ATP Depletion)

Caption: The ATP assay directly correlates with cell death, whereas MTT relies on mitochondrial function which may be artificially elevated during cell cycle arrest induced by pyrimidine derivatives.[1]

Diagram 2: Validation Workflow (Z-Factor Determination)

A visual guide to the plate layout and logic required to calculate the Z-factor for assay validation.

G cluster_plate 96-Well Plate Layout Start Assay Validation Setup PosControl Positive Control (Staurosporine) Columns 1 & 12 Start->PosControl NegControl Negative Control (DMSO Vehicle) Columns 2 & 11 Start->NegControl Calc Calculate Z-Factor Z = 1 - (3*SD_pos + 3*SD_neg) / |Mean_pos - Mean_neg| PosControl->Calc NegControl->Calc Samples Test Compounds (Dose Response) Columns 3-10 Decision Decision Gate Calc->Decision Pass PASS: Z > 0.5 Proceed to Screening Decision->Pass High Quality Fail FAIL: Z < 0.5 Re-optimize Assay Decision->Fail High Noise

Caption: Standardized workflow for determining the Z-factor, a statistical measure of assay robustness required before screening derivatives.

References

  • Biological Activity of Pyrimidine Derivatives

    • Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
    • Source: Current Medicinal Chemistry (via PubMed/NIH).[1]

    • URL:[Link]

  • Anticancer Potential of Thienopyrimidines

    • Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.[2]

    • Source: PMC - PubMed Central.
    • URL:[Link]

  • Bioanalytical Method Validation Guidance

    • Title: Bioanalytical Method Valid
    • Source: U.S. Food and Drug Administration (FDA).[1]

    • URL:[Link][1]

  • Assay Comparison (MTT vs. ATP)

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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